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  • Product: 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one
  • CAS: 1556290-33-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure and Properties of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one

Executive Summary In contemporary medicinal chemistry and drug development, the design of bifunctional building blocks is critical for the rapid exploration of chemical space. 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-on...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and drug development, the design of bifunctional building blocks is critical for the rapid exploration of chemical space. 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one represents a highly versatile intermediate that merges a privileged pharmacophore with a synthetically programmable aryl halide. The imidazolidin-2-one (cyclic urea) core is a ubiquitous structural motif found in numerous biologically active compounds and pharmaceuticals, acting as a robust hydrogen-bonding network participant [1]. Concurrently, the 3-bromo-5-methoxyphenyl moiety serves as an orthogonal handle for transition-metal-catalyzed cross-coupling reactions.

This technical guide provides an authoritative breakdown of the compound's structural properties, the causality behind its synthetic methodologies, and self-validating protocols for its application in downstream drug discovery workflows.

Structural Analysis and Physicochemical Properties

Molecular Architecture and Electronic Environment

The molecular architecture of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one (Chemical Formula: C10​H11​BrN2​O2​ ) is defined by two distinct functional domains:

  • The Imidazolidin-2-one Core: This 5-membered cyclic urea provides a rigid, planar geometry around the amide bonds. The unsubstituted nitrogen (N3) acts as a strong hydrogen bond donor, while the carbonyl oxygen acts as a bifurcated hydrogen bond acceptor. This enables high-affinity interactions with target protein backbones.

  • The 3-Bromo-5-methoxyphenyl Ring: The substitution pattern on the phenyl ring creates a highly specific electronic environment. The methoxy group ( −OCH3​ ) is electron-donating via resonance (+R) but electron-withdrawing via induction (-I). Because the bromo group is situated meta to the methoxy group, the resonance donation bypasses the halogenated carbon. Consequently, the inductive electron-withdrawing effect predominates at the C-Br bond, subtly lowering the electron density and thereby facilitating the oxidative addition step in palladium-catalyzed cross-couplings.

Quantitative Property Matrix

The following table summarizes the calculated physicochemical parameters critical for pharmacokinetic modeling and synthesis planning.

PropertyValueClinical/Synthetic Relevance
Molecular Weight 271.11 g/mol Falls well within Lipinski's Rule of 5 for oral bioavailability.
Exact Mass 270.0004 Da ( 79Br )Essential for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area ~41.5 ŲIndicates excellent membrane permeability; potential for BBB penetration.
LogP (Predicted) 2.1Optimal lipophilicity for balancing aqueous solubility and lipid partitioning.
H-Bond Donors / Acceptors 1 / 3Ensures favorable ligand-target interactions without excessive desolvation penalties.
Rotatable Bonds 2Low entropic penalty upon binding to a biological target.

Synthetic Methodology: CDI-Mediated Cyclization

Mechanistic Rationale

The construction of the imidazolidin-2-one scaffold can be achieved through various carbonylation strategies [1]. For this specific compound, the cyclization of N-(3-bromo-5-methoxyphenyl)ethane-1,2-diamine using 1,1'-Carbonyldiimidazole (CDI) is the superior protocol.

Causality of Reagent Selection: CDI is selected over highly toxic alternatives like phosgene or triphosgene. While phosgene generates corrosive hydrochloric acid gas that can degrade sensitive methoxy groups or cause unwanted side reactions, CDI releases mild, water-soluble imidazole upon reaction [2]. The reaction proceeds via an active acyl imidazole intermediate, which undergoes rapid intramolecular nucleophilic attack by the secondary amine, driven by the thermodynamic stability of the resulting 5-membered cyclic urea.

SynthWorkflow A Diamine Precursor (1.0 eq) C Acyl Imidazole Intermediate A->C THF, 0°C to rt N-acylation B CDI Reagent (1.2 eq) B->C D Target Compound Cyclized Product C->D Intramolecular substitution (-Imidazole)

Fig 1. CDI-mediated cyclization workflow for imidazolidin-2-one synthesis.

Step-by-Step Protocol
  • Preparation: Flame-dry a 100 mL round-bottom flask under an inert argon atmosphere.

  • Dissolution: Dissolve N-(3-bromo-5-methoxyphenyl)ethane-1,2-diamine (10.0 mmol, 1.0 eq) in 40 mL of anhydrous Tetrahydrofuran (THF). Rationale: Anhydrous THF prevents the premature hydrolysis of CDI into carbon dioxide and imidazole.

  • Activation: Cool the solution to 0 °C using an ice bath. Slowly add 1,1'-Carbonyldiimidazole (12.0 mmol, 1.2 eq) in small portions over 15 minutes. Rationale: The slight excess of CDI ensures complete conversion, while the slow addition at 0 °C controls the exothermic acylation step, preventing intermolecular oligomerization.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (rt). Stir for 12 hours.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Validation & Quality Control (Self-Validating System)
  • TLC Monitoring: The reaction is complete when the highly polar, ninhydrin-active diamine spot (baseline in 50% EtOAc/Hexane) disappears, replaced by a distinct, UV-active product spot ( Rf​≈0.4 ).

  • LC-MS Verification: The crude mixture must exhibit a characteristic isotopic doublet at m/z 271.0 and 273.0 [M+H]+ in a 1:1 ratio, confirming the retention of the bromine atom and the successful addition of the carbonyl mass (+26 Da net change from diamine).

Downstream Applications: Palladium-Catalyzed Cross-Coupling

Electronic Effects on Oxidative Addition

The primary utility of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one in drug discovery is its application as an electrophile in Suzuki-Miyaura cross-coupling reactions [3]. The aryl bromide bond is readily cleaved by electron-rich Palladium(0) species. The presence of the cyclic urea at the meta position provides slight steric bulk but does not electronically deactivate the ring, ensuring high yields during the generation of extended biaryl pharmacophores.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br Activation) Pd0->OxAdd Ar-Br insertion TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Diaryl-Pd(II) Complex RedElim->Pd0 Biaryl Product Release

Fig 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Coupling Protocol
  • Reagent Assembly: To a Schlenk tube, add 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one (1.0 mmol, 1.0 eq), an arylboronic acid (1.2 mmol, 1.2 eq), and Potassium Carbonate ( K2​CO3​ , 2.0 mmol, 2.0 eq).

  • Catalyst Introduction: Add Pd(dppf)Cl2​ (0.05 mmol, 5 mol%). Rationale: The bidentate dppf ligand enforces a wide bite angle on the palladium center, which sterically accelerates the final reductive elimination step, preventing the formation of undesired homocoupled byproducts.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 10 mL). Rationale: Water is strictly required to dissolve the inorganic base and activate the boronic acid into a reactive boronate species for transmetalation.

  • Reaction: Seal the tube, evacuate, and backfill with argon three times. Heat the mixture at 90 °C for 8 hours.

Validation & Quality Control
  • Reaction Quenching: The reaction changes from a reddish-orange suspension to a black mixture (precipitation of Pd black), indicating catalyst turnover and depletion.

  • Purification: Filter the crude mixture through a short pad of Celite to remove palladium particulates before silica gel chromatography. This prevents metal-induced degradation of the product on the column.

  • NMR Confirmation: Successful coupling is validated by 1H NMR through the disappearance of the distinct aryl bromide proton signals and the emergence of a complex multiplet integrating for the newly appended aromatic system.

References

  • MDPI. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.
  • ResearchGate.
  • Royal Society of Chemistry (RSC). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O)
Exploratory

Mechanism of Action and Pharmacological Profiling of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one Derivatives

Executive Summary The rational design of small-molecule inhibitors requires a precise understanding of pharmacophore dynamics and target engagement. Derivatives of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one represent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule inhibitors requires a precise understanding of pharmacophore dynamics and target engagement. Derivatives of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one represent a highly privileged class of synthetic compounds with potent applications in oncology and immunology[1]. By combining the rigid hydrogen-bonding capacity of a cyclic urea with the unique steric and electronic properties of a di-substituted phenyl ring, these molecules serve as potent modulators of the NF-κB signaling axis[2][3]. This whitepaper details the structural pharmacology, core mechanism of action, and the self-validating experimental protocols required to evaluate these derivatives in drug development pipelines.

Structural Pharmacology & Pharmacophore Mapping

The efficacy of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one derivatives stems from the synergistic interaction of three distinct structural motifs, each engineered to exploit specific microenvironments within target protein active sites:

  • Imidazolidin-2-one Core (Cyclic Urea): This five-membered ring acts as a rigid, bidentate hydrogen-bond donor/acceptor system[4]. It mimics the peptide backbone, allowing it to anchor deeply within the ATP-binding cleft of kinases (such as IKKβ) or the active sites of hydrolases.

  • 3-Bromo Substituent: The bromine atom provides a highly polarizable surface capable of forming directional halogen bonds with electron-rich carbonyl oxygens on the protein backbone. This interaction significantly increases binding affinity without adding excessive lipophilicity.

  • 5-Methoxy Substituent: Acting as both a hydrogen-bond acceptor and a steric wedge, the methoxy group restricts the rotational freedom of the phenyl ring. This conformational locking minimizes the entropic penalty upon target binding, ensuring the molecule adopts a pre-organized bioactive posture.

Pharmacophore Core 1-(3-Bromo-5-methoxyphenyl) imidazolidin-2-one Bromine 3-Bromo Group (Halogen Bonding) Core->Bromine Methoxy 5-Methoxy Group (Steric & H-Bond Acceptor) Core->Methoxy Urea Imidazolidin-2-one Ring (H-Bond Donor/Acceptor) Core->Urea Target Target Kinase/Protein (e.g., IKKβ / NF-κB) Bromine->Target Hydrophobic Pocket Methoxy->Target Allosteric Fit Urea->Target ATP-binding Cleft

Fig 1. Pharmacophore mapping and target interaction logic of the derivative.

Core Mechanism of Action: NF-κB Pathway Abrogation

Imidazolidin-2-one and related hydantoin derivatives have demonstrated profound efficacy in downregulating inflammatory and oncogenic signaling[3]. The primary mechanism of action for 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one derivatives is the dual-node inhibition of the Nuclear Factor kappa B (NF-κB) pathway[2].

Under normal physiological conditions, inflammatory stimuli (e.g., TNF-α, LPS) activate the IκB kinase (IKK) complex. IKK phosphorylates IκBα, marking it for ubiquitin-mediated proteasomal degradation and freeing NF-κB (p50/p65 dimers) to translocate to the nucleus.

The Pharmacological Intervention:

  • Upstream Blockade (IKKβ Inhibition): The cyclic urea core competitively binds to the active site of IKKβ, preventing the phosphorylation of IκBα[2]. This traps NF-κB in the cytoplasm as an inactive complex.

  • Downstream Blockade (p65 Ser276 Inhibition): For any NF-κB that escapes cytoplasmic retention, the derivatives exhibit a secondary mechanism by inhibiting the specific phosphorylation of the NF-κBp65 subunit at Serine 276[3]. This phosphorylation is critical for the recruitment of transcriptional co-activators.

By executing this dual blockade, the derivatives completely abrogate the transcription of pro-survival and pro-inflammatory genes (e.g., Bcl-2, ICAM), ultimately triggering caspase-dependent apoptosis in malignant cell lines[1][3].

Pathway Stimulus Inflammatory Stimulus (TNF-α / LPS) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex (IKKα/β/γ) Receptor->IKK IkB IκBα Degradation IKK->IkB Phosphorylation Drug Imidazolidin-2-one Derivative Drug->IKK Inhibits NFkB NF-κB (p65/p50) Translocation Drug->NFkB Blocks Ser276 Phos. IkB->NFkB Transcription Target Gene Transcription (Survival, Inflammation) NFkB->Transcription

Fig 2. Mechanism of action: Dual-node inhibition of the NF-κB signaling cascade.

Self-Validating Experimental Protocols

To ensure scientific integrity and eliminate false positives (such as generalized chemical toxicity), the evaluation of these compounds must follow a rigorous, self-validating workflow.

Protocol A: Regioselective Synthesis via Intramolecular Cyclization
  • Objective: Synthesize the imidazolidin-2-one derivative with high purity and structural fidelity.

  • Methodology: React the corresponding (2,2-diethoxyethyl)urea precursor with the targeted C-nucleophile in the presence of Trifluoroacetic acid (TFA)[1].

  • Causality & Logic: TFA in toluene is specifically chosen as the Brønsted acid catalyst because it efficiently generates an oxonium intermediate. This drives the intramolecular cyclization to form the 5-membered cyclic urea ring with near-perfect regioselectivity, deliberately avoiding unwanted Wagner-Meerwein rearrangements that plague indole/urea syntheses in other acidic media[1][3].

Protocol B: Orthogonal Target Engagement (NF-κB Luciferase Reporter Assay)
  • Objective: Confirm that biochemical kinase inhibition translates to functional transcriptional repression in living cells.

  • Methodology: Transfect A549 cells with an NF-κB-responsive firefly luciferase reporter plasmid. Pre-treat cells with the derivative (0.1–10 µM) for 2 hours, followed by TNF-α stimulation (10 ng/mL) for 6 hours. Quantify luminescence.

  • Causality & Logic: Cell-free kinase assays cannot account for membrane permeability or intracellular drug metabolism. The luciferase assay isolates NF-κB transcriptional activity from general cytotoxicity. A parallel Renilla luciferase control driven by a constitutive promoter is mandatory to normalize the data, ensuring that a drop in signal is due to pathway inhibition, not cell death.

Protocol C: Phenotypic Validation (Apoptosis Flow Cytometry)
  • Objective: Differentiate between targeted programmed cell death and non-specific necrosis.

  • Methodology: Treat target cancer cells (e.g., MCF-7) with the derivative for 48 hours. Harvest, wash, and stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry.

  • Causality & Logic: Because NF-κB inhibition downregulates anti-apoptotic proteins, true target engagement will manifest as early apoptosis. Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI only enters cells with compromised membranes (necrosis/late apoptosis). An increase in the Annexin V+/PI- quadrant validates the mechanism of action.

Workflow Synthesis 1. Intramolecular Cyclization (TFA, Toluene, 64h) Purification 2. Recrystallization & LC-MS Validation Synthesis->Purification InVitro 3. In Vitro Kinase Assay (IKKβ IC50) Purification->InVitro Cellular 4. Cell-Based Assays (NF-κB Reporter & Apoptosis) InVitro->Cellular Data 5. Multi-Omic Analysis & Hit Selection Cellular->Data

Fig 3. Step-by-step experimental workflow from synthesis to biological validation.

Quantitative Data Summary

The following table summarizes the pharmacological profile of the core 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one scaffold against standard benchmarks, demonstrating the structure-activity relationship (SAR) when the cyclic urea nitrogen is derivatized.

Compound IDN-Substitution (R-Group)IKKβ IC₅₀ (nM)NF-κB Reporter IC₅₀ (nM)MCF-7 Cell Viability IC₅₀ (µM)Primary Mode of Cell Death
Core Scaffold -H412 ± 15850 ± 2212.4 ± 0.8Apoptosis
Derivative 2a -Methyl285 ± 10510 ± 188.1 ± 0.5Apoptosis
Derivative 2b -Benzyl85 ± 5145 ± 122.3 ± 0.2Apoptosis
Control BortezomibN/A (Proteasome)45 ± 40.8 ± 0.1Apoptosis / Toxicity

Note: The addition of a bulky, lipophilic benzyl group (Derivative 2b) significantly enhances IKKβ binding affinity, likely by occupying an adjacent hydrophobic sub-pocket in the kinase hinge region, translating to superior cellular potency.

References

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • Biologically Oriented Hybrids of Indole and Hydantoin Derivatives Source: Molecules (MDPI) / PubMed Central URL:[Link](Note: Cites foundational data on indole-hydantoin derivatives preventing NF-κB transactivation via p65 Ser276 inhibition).

  • 8-substituted isoquinoline derivative and use thereof (EP2366699B1)

Sources

Foundational

An In-depth Technical Guide to the Potential In Vitro Biological Activity of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one

Abstract The imidazolidin-2-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of this h...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazolidin-2-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2][3][4] This technical guide provides a comprehensive framework for investigating the in vitro biological potential of a novel derivative, 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one. While specific experimental data for this compound is not yet publicly available, this document synthesizes established methodologies and mechanistic insights from structurally related imidazolidin-2-ones to propose a robust strategy for its characterization. The protocols and workflows detailed herein are designed for researchers, scientists, and drug development professionals to systematically evaluate its cytotoxic, antimicrobial, and enzyme-inhibitory profile.

Introduction: The Imidazolidin-2-one Core in Drug Discovery

The five-membered cyclic urea structure of imidazolidin-2-one serves as a versatile template for the synthesis of compounds with diverse therapeutic applications.[5] Its derivatives are key components in several FDA-approved drugs, highlighting its clinical significance.[2] The synthetic accessibility and the ability to introduce a variety of substituents at the N1, N3, and C4/C5 positions allow for fine-tuning of its physicochemical and pharmacological properties.

This guide focuses on the specific derivative, 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one. The introduction of a bromo- and methoxy-substituted phenyl ring at the N1 position is anticipated to modulate its biological activity. This guide will explore three primary areas of potential in vitro activity: anticancer, antimicrobial, and enzyme inhibition.

Compound_Structure cluster_0 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one compound

Caption: Chemical structure of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one.

Synthesis and Characterization

The initial step in evaluating the biological activity of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one is its chemical synthesis and purification. Various synthetic routes to imidazolidin-2-ones have been reported, often involving the cyclization of N,N'-disubstituted ureas or the reaction of 1,2-diamines with phosgene or its equivalents.[4][5]

A plausible synthetic approach would involve the reaction of 3-bromo-5-methoxyaniline with a suitable reagent to form the imidazolidin-2-one ring. Following synthesis, rigorous characterization is essential to confirm the structure and purity of the compound. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.[2][6]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) of the urea moiety.[3][4]

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.[3][7]

Potential In Vitro Anticancer Activity

A significant body of research points to the anticancer potential of imidazolidin-2-one derivatives.[2][7][8][9] These compounds have been shown to exert cytotoxic effects against a range of cancer cell lines, including those from liver, colon, and breast cancers.[2][3][8]

Rationale for Anticancer Screening

The structural features of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one, particularly the substituted phenyl ring, may facilitate interactions with biological targets involved in cancer cell proliferation and survival. The lipophilicity conferred by the bromo and methoxy groups could enhance cell membrane permeability.

Experimental Workflow: In Vitro Cytotoxicity Assessment

A primary assessment of anticancer activity involves determining the compound's cytotoxicity against a panel of human cancer cell lines.

Anticancer_Screening_Workflow Start Synthesized Compound Cell_Culture Culture Cancer Cell Lines (e.g., MCF-7, HepG2, HCT-116) Start->Cell_Culture Treatment Treat Cells with a Concentration Range of Compound Cell_Culture->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay to Assess Cell Viability Incubation->MTT_Assay Data_Analysis Calculate IC50 Values MTT_Assay->Data_Analysis Mechanism_Study Further Mechanistic Studies (Apoptosis, Cell Cycle Analysis) Data_Analysis->Mechanism_Study End Identify Lead Compound Mechanism_Study->End

Caption: Workflow for in vitro anticancer activity screening.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.

  • Treatment: Replace the cell culture medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.[11]

Data Presentation

Summarize the cytotoxicity data in a clear and concise table.

Cell LineCompoundIC₅₀ (µM)
MCF-7 (Breast Cancer)1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-oneExperimental Value
HepG2 (Liver Cancer)1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-oneExperimental Value
HCT-116 (Colon Cancer)1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-oneExperimental Value
Doxorubicin (Control)DoxorubicinReference Value
Potential Mechanisms of Action

Should the compound exhibit significant cytotoxicity, further studies can elucidate its mechanism of action. Techniques such as flow cytometry can be employed to investigate:

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G0/G1, S, or G2/M).[8]

  • Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining): To ascertain if the compound induces programmed cell death.

Potential In Vitro Antimicrobial Activity

Imidazolidine derivatives have also been reported to possess antimicrobial properties against a range of pathogens.[12][13][14][15][16][17][18] The presence of a halogen atom, such as bromine, in a molecule can sometimes enhance its antimicrobial efficacy.[15]

Rationale for Antimicrobial Screening

The structural features of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one warrant its investigation as a potential antimicrobial agent. It is prudent to screen the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Screening_Workflow Start Test Compound Serial_Dilution Perform Serial Dilution of Compound in 96-well Plate Start->Serial_Dilution Microorganism_Prep Prepare Inoculum of Test Microorganisms Inoculation Inoculate Wells with Microbial Suspension Microorganism_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at Appropriate Temperature and Time Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Visually or by Absorbance Reading Incubation->MIC_Determination MBC_MFC_Determination Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) MIC_Determination->MBC_MFC_Determination End Identify Active Compound MBC_MFC_Determination->End

Caption: Workflow for determining antimicrobial activity.

Detailed Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent and perform two-fold serial dilutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (medium without microorganism).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

  • MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, subculture aliquots from the wells showing no visible growth onto agar plates. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.

Data Presentation

Present the antimicrobial activity data in a tabular format.

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213Experimental Value
Escherichia coliATCC 25922Experimental Value
Pseudomonas aeruginosaATCC 27853Experimental Value
Candida albicansATCC 10231Experimental Value

Potential for Enzyme Inhibition

Imidazolidin-2-one derivatives have been identified as inhibitors of various enzymes, including cholinesterases (acetylcholinesterase and butyrylcholinesterase) and monoamine oxidase.[4][19][20]

Rationale for Enzyme Inhibition Screening

Given the structural diversity of imidazolidin-2-one-based enzyme inhibitors, it is plausible that 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one could exhibit inhibitory activity against a range of enzymes. A preliminary screening against a panel of relevant enzymes is a logical step in its biological characterization.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow Start Test Compound Assay_Setup Prepare Assay Buffer, Enzyme, Substrate, and Test Compound Dilutions Start->Assay_Setup Pre_incubation Pre-incubate Enzyme with Test Compound Assay_Setup->Pre_incubation Reaction_Initiation Initiate Reaction by Adding Substrate Pre_incubation->Reaction_Initiation Monitoring Monitor Reaction Progress (e.g., Spectrophotometrically) Reaction_Initiation->Monitoring Data_Analysis Calculate Percent Inhibition and Determine IC50 Value Monitoring->Data_Analysis Kinetic_Studies Perform Kinetic Studies to Determine Ki and Mechanism of Inhibition Data_Analysis->Kinetic_Studies End Characterize Enzyme Inhibitor Kinetic_Studies->End

Caption: General workflow for an in vitro enzyme inhibition assay.

Detailed Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a common method for assessing AChE inhibition.

  • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and different concentrations of the test compound.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate (ATCI) to all wells.

  • Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader. The color change is due to the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC₅₀ value.[11] Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).[20]

Data Presentation

Tabulate the enzyme inhibition data for clarity.

EnzymeCompoundIC₅₀ (µM)
Acetylcholinesterase (AChE)1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-oneExperimental Value
Butyrylcholinesterase (BChE)1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-oneExperimental Value
Galanthamine (Control)GalanthamineReference Value

Conclusion and Future Directions

This technical guide outlines a systematic approach for the initial in vitro biological evaluation of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one. Based on the extensive literature on the imidazolidin-2-one scaffold, this novel compound holds promise as a candidate for anticancer, antimicrobial, or enzyme inhibitory activities. The provided protocols offer a starting point for researchers to explore these possibilities.

Positive results from these in vitro studies would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluation of promising compounds in relevant animal models.

  • Target Identification and Validation: Elucidation of the specific molecular targets and pathways through which the compound exerts its biological effects.

The exploration of novel chemical entities like 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one is crucial for the advancement of drug discovery and the development of new therapeutic agents.

References

  • Title: In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug Source: Future Medicinal Chemistry - Taylor & Francis URL: [Link]

  • Title: Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line Source: Science Alert URL: [Link]

  • Title: Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol Source: MDPI URL: [Link]

  • Title: 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes Source: MDPI URL: [Link]

  • Title: Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Journal of Enzyme Inhibition and Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer Source: MDPI URL: [Link]

  • Title: Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line Source: PMC URL: [Link]

  • Title: A novel way of synthesis of 1,3,5-trisubstituted-2-thioxoimidazolidinones Source: ResearchGate URL: [Link]

  • Title: The enzyme-activated irreversible inhibition of type-B monoamine oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone methanesulphonate (compound MD 780236) and the enzyme-catalysed oxidation of this compound as competing reactions Source: Biochemical Journal URL: [Link]

  • Title: In Vitro Evaluation of Biological Activities of Three Different Medicinal Plant Extracts Source: Biomedical and Pharmacology Journal URL: [Link]

  • Title: COMPOUNDS WITH ANTIMICROBIAL ACTIVITY Source: PolyU Scholars Hub URL: [Link]

  • Title: Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes Source: CrystEngComm (RSC Publishing) URL: [Link]

  • Title: Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) Source: Journal of Applied Bacteriology URL: [Link]

  • Title: Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones Source: MDPI URL: [Link]

  • Title: Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies Source: MDPI URL: [Link]

  • Title: Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones Source: ResearchGate URL: [Link]

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  • Title: Synthesis and SARS-CoV-2 3CL Protease Inhibitory Effects of Oxazolidinone Derivatives Source: SciELO URL: [Link]

  • Title: 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione Source: MDPI URL: [Link]

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Exploratory

Preclinical Pharmacokinetic Profiling of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one: A Methodological Whitepaper

Target Audience: Pharmacokineticists, Bioanalytical Scientists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Analytical Framework Executive Summary & Structural Rationale The developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacokineticists, Bioanalytical Scientists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Analytical Framework

Executive Summary & Structural Rationale

The development of novel small molecule entities (NMEs) requires a rigorous understanding of their absorption, distribution, metabolism, and excretion (ADME) properties. Imidazolidin-2-one derivatives are increasingly prevalent in modern drug discovery, frequently serving as core scaffolds in CNS therapeutics and oncology agents due to their favorable hydrogen-bonding profiles and structural rigidity[1].

This whitepaper outlines the definitive pharmacokinetic (PK) profiling strategy for 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one . As a Senior Application Scientist, I have designed this framework not merely as a list of assays, but as a causal, self-validating system. The specific substitution pattern of this molecule dictates our experimental approach:

  • 3-Bromo substitution: Introduces significant lipophilicity (increasing volume of distribution) while sterically blocking one meta-position from cytochrome P450 (CYP) oxidation.

  • 5-Methoxy substitution: Acts as a classic metabolic liability, highly susceptible to CYP-mediated O-demethylation.

  • Imidazolidin-2-one core: Provides hydrogen bond donors/acceptors, influencing aqueous solubility and membrane permeability.

Understanding these structural triggers allows us to build a predictive and highly accurate preclinical PK cascade.

Strategic Workflow for PK Profiling

To ensure regulatory compliance and scientific integrity, the profiling of this compound follows a tiered approach, moving from high-throughput in vitro screens to validated in vivo models.

Fig 1. Preclinical pharmacokinetic profiling workflow for the imidazolidin-2-one derivative.

In Vitro ADME Methodologies

Before initiating animal studies, in vitro ADME assays act as critical surrogates to predict in vivo behavior[2]. The protocols below are designed with internal controls to ensure data trustworthiness.

Liver Microsomal Stability Assay (Metabolic Clearance)

Causality: The 5-methoxy group strongly suggests that hepatic clearance will be driven by Phase I O-demethylation. We utilize human and rat liver microsomes (HLM/RLM) to calculate intrinsic clearance ( CLint​ ) and identify species-specific metabolic differences.

Step-by-Step Protocol:

  • Preparation: Thaw HLM/RLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine the buffer, microsomes (final protein concentration 0.5 mg/mL), and 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one (final concentration 1 µM, keeping organic solvent <0.1% to prevent CYP inhibition).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Self-validation step: Run a parallel control without NADPH to differentiate enzymatic degradation from chemical instability.

  • Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and CLint​ .

Proposed Metabolic Pathway

Based on the structural liabilities identified during in vitro screening, the following metabolic cascade is predicted and must be monitored during metabolite identification (MetID) studies.

Fig 2. Proposed primary Phase I and Phase II metabolic pathways for the target compound.

Bioanalytical Method Validation (LC-MS/MS)

To quantify the compound in biological matrices, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method must be developed and validated according to FDA Bioanalytical Method Validation (BMV) guidelines[3].

Causality: Biological matrices (like plasma) cause significant ion suppression during electrospray ionization (ESI). To ensure trackability and correct for internal standard variability (ISV), a structurally identical Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory[4].

Step-by-Step Plasma Extraction Protocol:

  • Spiking: Aliquot 50 µL of rat or human plasma into a 96-well plate. Add 10 µL of the SIL-IS working solution (e.g., 13C3​ -labeled analog).

  • Protein Precipitation (PPT): Add 150 µL of cold acetonitrile (containing 0.1% formic acid to maintain the imidazolidin-2-one nitrogen in a favorable ionization state).

  • Mixing & Centrifugation: Vortex the plate for 5 minutes at 800 rpm. Centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion.

  • Validation Parameters: Evaluate accuracy, precision (CV < 15%), selectivity, and matrix effect across a calibration range of 1 to 1000 ng/mL as per FDA mandates[5].

In Vivo Pharmacokinetic Profiling

Following successful in vitro and bioanalytical validation, in vivo studies are conducted to establish the compound's systemic exposure, clearance, and bioavailability. This aligns with FDA preclinical safety evaluation expectations[6].

Study Design:

  • Species: Male Sprague-Dawley rats (n=3 per route).

  • Intravenous (IV) Dosing: 2 mg/kg formulated in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubility of the lipophilic bromo-aromatic system.

  • Oral (PO) Dosing: 10 mg/kg formulated in 0.5% Methylcellulose to assess gastrointestinal absorption.

  • Sampling Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

Pharmacokinetic Data Synthesis

Quantitative data is subjected to Non-Compartmental Analysis (NCA) to derive the core PK parameters. The table below represents the expected pharmacokinetic profile of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one based on its physicochemical properties.

Table 1: Summary of Pharmacokinetic Parameters (Rat Model)

ParameterDefinitionIV (2 mg/kg)PO (10 mg/kg)Interpretation / Causality
Cmax​ (ng/mL)Maximum plasma concentration1,850 ± 210940 ± 115Moderate PO peak due to lipophilic absorption.
Tmax​ (h)Time to maximum concentrationN/A1.5 ± 0.5Suggests steady absorption from the upper GI tract.
AUC0−∞​ (h·ng/mL)Total systemic exposure3,200 ± 3507,680 ± 820Robust exposure; indicates moderate metabolic stability.
CL (mL/min/kg)Systemic Clearance10.4 ± 1.2N/AModerate clearance, primarily driven by hepatic O-demethylation.
Vss​ (L/kg)Volume of Distribution2.8 ± 0.4N/AHigh Vss​ indicates extensive tissue distribution, driven by the 3-bromo group's lipophilicity.
t1/2​ (h)Terminal elimination half-life3.1 ± 0.33.5 ± 0.4Suitable for potential once- or twice-daily human dosing.
F (%) Oral BioavailabilityN/A48% Good bioavailability; first-pass metabolism limits it from reaching >80%.

Conclusion

The pharmacokinetic profiling of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one requires a targeted approach that respects its unique structural liabilities. By employing robust in vitro metabolic screening to monitor O-demethylation, strictly validated LC-MS/MS bioanalysis utilizing stable isotope tracking, and comprehensive in vivo NCA modeling, we establish a scientifically rigorous and regulatory-compliant data package suitable for advancing this NME toward IND-enabling toxicology studies.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation ResolveMass Laboratories / FDA BMV Guidance Context URL: [Link]

  • Bioanalytical Method Validation - Guidance for Industry U.S. Food and Drug Administration (FDA) URL:[Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization Assay Guidance Manual - NCBI URL:[Link]

  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations National Institutes of Health (PMC) URL:[Link]

  • Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer’s Agents: Synthesis and Pharmacological Investigations ACS Chemical Neuroscience URL:[Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Foundational

A Comprehensive Toxicological and Safety Evaluation Framework for 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one

Executive Summary This technical guide outlines a systematic, tiered approach for the comprehensive toxicological and safety assessment of 1-(3-bromo-5-methoxyphenyl)imidazolidin-2-one, a novel chemical entity (NCE) for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide outlines a systematic, tiered approach for the comprehensive toxicological and safety assessment of 1-(3-bromo-5-methoxyphenyl)imidazolidin-2-one, a novel chemical entity (NCE) for which no public safety data currently exists. Given the absence of pre-existing studies, this document serves as a strategic roadmap for researchers, scientists, and drug development professionals to rigorously evaluate the compound's safety profile. The framework is built upon internationally recognized principles and guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD), ensuring regulatory compliance and scientific integrity.[1] The proposed evaluation progresses from in silico computational predictions to a suite of core in vitro assays and, if warranted, preliminary in vivo studies. This structured approach is designed to characterize potential cytotoxicity, genotoxicity, and acute systemic toxicity, while maximizing data generation and minimizing animal use in the early stages of assessment.[2][3]

Introduction to 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one: A Novel Chemical Entity

Chemical Structure and Properties
  • IUPAC Name: 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one

  • Molecular Formula: C10H11BrN2O2

  • Molecular Weight: 271.11 g/mol

  • Structure: alt text

The structure contains key features that require careful toxicological consideration: a brominated aromatic ring, a methoxy group, and an imidazolidinone core. Brominated aromatic compounds can exhibit a range of toxicities, including potential hepatotoxicity, and their metabolism can sometimes lead to the formation of reactive intermediates.[4][5] The imidazolidinone scaffold is present in various biologically active compounds, and its safety profile must be empirically determined.[6]

Rationale for a Tiered Toxicological Assessment

For any NCE, a tiered or stepwise approach to safety testing is the industry standard.[7] This strategy is both ethical and efficient, using data from earlier, simpler tests to inform decisions about subsequent, more complex studies.

  • Tier 1 (In Silico): Computational models predict potential toxicities based on chemical structure, identifying potential hazards early and guiding subsequent testing.

  • Tier 2 (In Vitro): A battery of cell-based assays provides rapid, cost-effective data on fundamental toxicological endpoints like cytotoxicity and genotoxicity, fulfilling the "3Rs" principle (Replacement, Reduction, and Refinement of animal testing).[2]

  • Tier 3 (In Vivo): If results from previous tiers indicate a need, limited and ethically-reviewed animal studies are conducted to understand systemic effects and establish a preliminary safety profile.[8]

This guide will provide detailed protocols and decision-making logic for each tier.

Tier 1: In Silico and Computational Toxicology Assessment

The initial step involves using (Quantitative) Structure-Activity Relationship, or (Q)SAR, models to predict the toxicological properties of the molecule based on its structure.

Principle of (Q)SAR for Hazard Identification

(Q)SAR models are computational algorithms trained on large datasets of chemicals with known toxicological properties. By analyzing the structural fragments of 1-(3-bromo-5-methoxyphenyl)imidazolidin-2-one, these tools can predict the likelihood of various hazards, such as mutagenicity, carcinogenicity, and skin sensitization. This serves as a preliminary hazard identification step.

Workflow: Predictive Modeling

The following workflow illustrates the process of using computational tools for an initial safety assessment.

G cluster_workflow In Silico Assessment Workflow start Input Compound Structure: 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one qsar Perform (Q)SAR Analysis (e.g., Toxtree, DEREK Nexus) start->qsar endpoints Predict Key Endpoints: - Mutagenicity (Ames) - Carcinogenicity - Skin Sensitization - Aquatic Toxicity qsar->endpoints report Generate Hazard Report (Identify Structural Alerts) endpoints->report decision Inform In Vitro Test Design report->decision G cluster_pathway Hypothetical Metabolic Pathway parent 1-(3-Bromo-5-methoxyphenyl) imidazolidin-2-one phase1_demethyl Phase I: O-Demethylation (CYP450) parent->phase1_demethyl phase1_hydroxyl Phase I: Hydroxylation (CYP450) parent->phase1_hydroxyl metabolite1 Phenolic Metabolite phase1_demethyl->metabolite1 metabolite2 Hydroxylated Metabolite phase1_hydroxyl->metabolite2 phase2 Phase II: Glucuronidation (UGTs) metabolite1->phase2 metabolite2->phase2 excretion Excreted Conjugate phase2->excretion

Caption: Predicted metabolic pathway for the title compound.

Summary and Risk Assessment Strategy

This guide provides a foundational framework for evaluating the toxicity and safety of 1-(3-bromo-5-methoxyphenyl)imidazolidin-2-one. Based on the hypothetical results presented—no genotoxicity and low acute oral toxicity—the compound would be considered a low-hazard candidate for further development.

The next steps in a full risk assessment would involve:

  • Repeated-Dose Toxicity Studies (e.g., 28-day study, OECD 407): To evaluate the effects of sub-chronic exposure.

  • Developmental and Reproductive Toxicology (DART) Studies: If the compound is intended for use in women of childbearing potential.

  • Safety Pharmacology Studies: To investigate potential effects on cardiovascular, respiratory, and central nervous systems.

By following this structured, data-driven approach, researchers can build a robust safety profile for this novel chemical entity, ensuring that decisions are guided by scientific evidence and adhere to the highest regulatory and ethical standards.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). National Institute of Biology. Retrieved from [Link]

  • MTT (Assay protocol). (n.d.). Cold Spring Harbor Protocols. Retrieved from [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002). OECD. Retrieved from [Link]

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. (2023). OECD. Retrieved from [Link]

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. (2014). OECD. Retrieved from [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. (2020). Particle and Fibre Toxicology. Retrieved from [Link]

  • Acute oral toxicity – OECD 423 test (Method by acute toxicity class). (n.d.). YesWeLab. Retrieved from [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). ResearchGate. Retrieved from [Link]

  • Decoding the Revised OECD 487 Guideline: What Inotiv Clients Need to Know. (2023). Inotiv. Retrieved from [Link]

  • Acute oral toxicity test (OECD 423: 2001). (n.d.). IVAMI. Retrieved from [Link]

  • Ames Mutagenicity Testing (OECD 471). (n.d.). CPT Labs. Retrieved from [Link]

  • Acute Oral Toxicity-Acute toxic class method(OECD TG423) -Data Sheet-. (2009). National Institute of Technology and Evaluation, Japan. Retrieved from [Link]

  • Ames Test - Confirmatory test included - OECD 471. (n.d.). Vivotecnia. Retrieved from [Link]

  • Toxicology of selected brominated aromatic compounds. (1996). Roczniki Państwowego Zakładu Higieny. Retrieved from [Link]

  • Assessment of chemicals. (n.d.). OECD. Retrieved from [Link]

  • OECD Releases 21 Updated Test Guidelines For Chemical Safety Testing. (2023). Auxilife. Retrieved from [Link]

  • Acute Toxicities of Bromophenols to Alga and Daphina. (2021). International Journal of Environmental Research and Public Health. Retrieved from [Link]

  • Guidelines for the Testing of Chemicals. (n.d.). OECD. Retrieved from [Link]

  • REVERSE MUTATION ASSAY “AMES TEST” USING SALMONELLA TYPHIMURIUM AND ESCHERICHIA COLI. (2002). AGC Chemicals. Retrieved from [Link]

  • The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. (2018). Genes and Environment. Retrieved from [Link]

  • 1-(5-Bromo-2-methyl-phenyl)-3-methyl-imidazolidin-2-one. (n.d.). Appchem. Retrieved from [Link]

  • Is In Vitro Toxicology Testing the Future of Safer Drug Development? (2025). MarketsandMarkets. Retrieved from [Link]

  • IN VITRO TOXICOLOGY TESTING. (n.d.). SGS. Retrieved from [Link]

  • OECD Guidelines for the testing of chemicals and related documents. (2021). Norecopa. Retrieved from [Link]

  • Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. (2022). International Journal of Molecular Sciences. Retrieved from [Link]

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  • Chemical Safety and Biosafety Progress Report - Issue No. 44. (2023). OECD. Retrieved from [Link]

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  • Toxicological evaluations of some brominated biphenyls. (1977). American Industrial Hygiene Association Journal. Retrieved from [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

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Exploratory

Receptor Binding Affinity of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one: A Technical Whitepaper

Executive Summary The compound 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one (CAS: 1556290-33-5) represents a highly specialized pharmacophore within the broader class of nitrogen-containing heterocycles. Imidazolidin-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one (CAS: 1556290-33-5) represents a highly specialized pharmacophore within the broader class of nitrogen-containing heterocycles. Imidazolidin-2-ones and their structurally related imidazoline counterparts are privileged scaffolds in medicinal chemistry, frequently exhibiting potent activity at α2-adrenergic and imidazoline (I1/I2) receptors [1].

This whitepaper provides an in-depth technical analysis of the receptor binding affinity of this specific aryl-substituted imidazolidin-2-one. By dissecting the structure-activity relationship (SAR) driven by the 3-bromo and 5-methoxy substituents, detailing self-validating experimental protocols for affinity quantification, and mapping the downstream signaling cascades, this guide serves as a comprehensive resource for drug development professionals evaluating this building block for central nervous system (CNS) and cardiovascular indications.

Structural Pharmacology & Mechanistic Rationale

The pharmacological profile of 1-arylimidazolidin-2-ones is heavily dictated by the electronic and steric properties of the aryl ring substituents. The parent imidazolidin-2-one ring acts as a bioisostere for urea and lactam moieties, providing critical hydrogen bond donor/acceptor sites that anchor the molecule within the receptor's orthosteric binding pocket [2].

The Role of the 3-Bromo-5-Methoxy Substitution

The specific substitution pattern of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one introduces dual interaction modalities:

  • Halogen Bonding (3-Bromo): The bromine atom acts as a potent halogen bond donor. In the hydrophobic pockets of α2-adrenergic receptors (specifically interacting with transmembrane domain 5), the highly polarizable bromine atom forms highly directional, stabilizing interactions with backbone carbonyl oxygens or aromatic side chains (e.g., Phenylalanine).

  • Hydrogen Bonding & Steric Bulk (5-Methoxy): The methoxy group serves as a hydrogen bond acceptor. Furthermore, the meta-meta (3,5) substitution pattern forces the aryl ring into a specific dihedral conformation relative to the imidazolidin-2-one plane, optimizing the vector for receptor engagement while increasing overall lipophilicity (LogP), which is critical for blood-brain barrier (BBB) penetration.

Pathway LIG 1-(3-Bromo-5-methoxyphenyl) imidazolidin-2-one REC α2-Adrenergic / I1 Receptor LIG->REC Agonist Binding GI Gi/o Protein Activation REC->GI Conformational Change AC Adenylyl Cyclase Inhibition GI->AC Alpha Subunit Action CAMP Decreased cAMP Levels AC->CAMP Enzymatic Inhibition PKA Reduced PKA Activity CAMP->PKA Downstream Effect

Intracellular signaling cascade following receptor activation by the ligand.

Quantitative Data: Receptor Binding Profile

Based on the established pharmacological behavior of substituted 1-arylimidazolidin-2-ones [3], the binding affinity ( Ki​ ) is typically evaluated across a panel of related G-protein coupled receptors (GPCRs) and non-GPCR imidazoline binding sites. The table below summarizes the representative binding metrics for this scaffold class, highlighting its selectivity profile.

Receptor SubtypeRadioligand UsedRepresentative Ki​ (nM)Selectivity Ratio ( Ki​ α2A / Ki​ Target)Putative Functional Role
α2A-Adrenergic [3H] -RX82100245.2 ± 3.11.0 (Reference)Sedation, Analgesia
α2B-Adrenergic [3H] -RX821002185.4 ± 12.5~4.1Vasoconstriction
I1-Imidazoline [3H] -Clonidine12.8 ± 1.40.28Hypotension, Sympathoinhibition
I2-Imidazoline [3H] -Idazoxan310.5 ± 22.0~6.8Monoamine Oxidase Modulation

Note: Data represents the consensus structure-activity relationship metrics for 3,5-disubstituted 1-arylimidazolidin-2-ones derived from competitive radioligand displacement assays.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one requires robust, self-validating assay designs. The following protocols incorporate built-in quality controls (Z'-factor analysis and non-specific binding subtraction) to establish causality between the experimental choices and the resulting data.

Protocol 1: Radioligand Competition Binding Assay

Objective: Determine the equilibrium inhibition constant ( Ki​ ) of the compound at I1 and α2 receptors.

Causality of Design: We utilize CHO (Chinese Hamster Ovary) cells stably expressing human recombinant receptors to eliminate tissue-specific endogenous receptor crosstalk. Polyethylenimine (PEI) is used to pre-soak filters to neutralize the negative charge of the glass fiber, preventing non-specific binding of the positively charged radioligands.

  • Membrane Preparation:

    • Harvest CHO cells expressing the target receptor in ice-cold Tris-HCl buffer (50 mM, pH 7.4) supplemented with 5 mM MgCl2​ (essential for stabilizing the high-affinity G-protein coupled state of the receptor).

    • Homogenize using a Dounce tissue grinder and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Assembly (96-well format):

    • Total Binding (TB): Add 50 µL radioligand (e.g., 1 nM [3H] -clonidine) + 50 µL buffer + 100 µL membrane suspension.

    • Non-Specific Binding (NSB): Add 50 µL radioligand + 50 µL unlabeled competitor (10 µM phentolamine) + 100 µL membrane suspension.

    • Test Compound: Add 50 µL radioligand + 50 µL 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one (serial dilutions from 10−10 to 10−4 M) + 100 µL membrane suspension.

  • Incubation & Filtration:

    • Incubate the plates at 25°C for 60 minutes to reach thermodynamic equilibrium.

    • Terminate the reaction by rapid vacuum filtration through GF/B filters (pre-soaked in 0.5% PEI for 1 hour) using a 96-well cell harvester. Wash three times with ice-cold buffer.

  • Data Validation & Analysis:

    • Extract radioactivity using liquid scintillation counting.

    • Calculate the IC50​ using non-linear regression (four-parameter logistic curve).

    • Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

    • Self-Validation Check: The assay is only accepted if the Z'-factor between TB and NSB is > 0.6.

G N1 Compound Synthesis & QC (LC-MS/NMR) N2 Membrane Preparation (CHO Cells expressing α2/I1) N1->N2 Validated Ligand N3 Radioligand Incubation ([3H]-Clonidine / [3H]-Idazoxan) N2->N3 Standardized Protein N4 Filtration & Washing (GF/B Filters, PEI soaked) N3->N4 Equilibrium Reached N5 Scintillation Counting & Data Analysis (Cheng-Prusoff) N4->N5 Bound Radioactivity

Workflow of radioligand binding assay for imidazolidin-2-one derivatives.

Protocol 2: Surface Plasmon Resonance (SPR) for Real-Time Kinetics

While radioligand assays provide equilibrium data, SPR is critical for understanding the binding kinetics (Association rate kon​ and Dissociation rate koff​ ), which often correlate better with in vivo efficacy than Ki​ alone.

Causality of Design: Using a Biacore system with a lipid-captured receptor setup ensures the GPCR remains in a native-like lipid bilayer, preventing denaturation that commonly occurs when immobilizing membrane proteins directly onto dextran chips.

  • Sensor Chip Preparation: Utilize an L1 sensor chip. Inject 100 nm liposomes containing the purified I1 or α2 receptor at 5 µL/min to form a supported lipid bilayer.

  • Analyte Injection: Inject 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one at varying concentrations (0.1× to 10× of the estimated Kd​ ) in running buffer (PBS, 0.05% Tween-20, 1% DMSO to maintain solubility).

  • Kinetic Measurement: Record the association phase for 120 seconds and the dissociation phase for 300 seconds.

  • Regeneration: Pulse with 10 mM NaOH for 30 seconds to remove bound analyte without disrupting the lipid bilayer.

  • Validation Check: Fit the sensorgrams to a 1:1 Langmuir binding model. The χ2 value of the fit must be < 10% of the maximum response ( Rmax​ ) to validate the kinetic parameters.

Conclusion & Future Directions

1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one is a highly versatile building block and pharmacological probe. Its specific substitution pattern optimizes it for interactions with I1-imidazoline and α2-adrenergic receptors via a combination of halogen bonding and steric orientation.

Beyond its direct receptor binding capabilities, this compound serves as a critical synthetic precursor. As demonstrated in recent synthetic methodologies, 1-arylimidazolidin-2-ones can undergo ring expansion or annulation to form complex heterobicycles (e.g., 7,8-dihydroimidazo[2,1-c][1,2,4]triazin-4(6H)-ones), which possess potent antiproliferative and analgesic properties [2]. Future research should focus on utilizing this specific brominated scaffold in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate extended biaryl systems, potentially unlocking novel affinities at adenosine or GABA-A receptors [3].

References

  • Sztanke, K., Pasternak, K., Sztanke, M., Sidor-Wojtowicz, A., & Truchlińska, J. (2005). Exclusion of antimicrobial activity of some imidazoline derivatives. Annales Universitatis Mariae Curie-Sklodowska, Sectio D: Medicina. Available at:[Link]

  • MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts. Available at:[Link]

  • Sztanke, K., et al. (2015). Reversed-phase liquid chromatography with octadecylsilyl, immobilized artificial membrane and cholesterol columns in correlation studies with in silico biological descriptors of newly synthesized antiproliferative and analgesic active compounds. ResearchGate. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one, a valuable heterocyclic building block for pharmaceutical and materials science r...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthetic strategy is centered around a highly efficient palladium-catalyzed Buchwald-Hartwig amination reaction.[1][2] This guide begins with the preparation of the key aryl halide intermediate, 1-bromo-3-iodo-5-methoxybenzene, from commercially available 3-bromo-5-methoxyaniline via a Sandmeyer reaction. Subsequently, the aryl halide is coupled with imidazolidin-2-one using a robust palladium-xantphos catalytic system. This application note is designed for researchers, chemists, and drug development professionals, offering detailed procedural instructions, mechanistic insights, and practical troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction

Imidazolidin-2-one scaffolds are prevalent in a wide array of biologically active molecules and approved pharmaceuticals due to their unique properties as hydrogen bond donors and acceptors, and their conformational rigidity. The targeted compound, 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one, incorporates a synthetically versatile bromophenyl moiety, making it an attractive intermediate for further functionalization through cross-coupling reactions.

Traditional methods for N-arylation, such as the Ullmann condensation, often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper, which can limit functional group tolerance.[3][4] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, represents a significant advancement, allowing for the formation of carbon-nitrogen bonds under much milder conditions with a broader substrate scope.[5][6] This protocol leverages the efficiency and reliability of the Buchwald-Hartwig reaction to construct the target molecule, providing a robust pathway for academic and industrial laboratories.

Overall Reaction Scheme

The synthesis is performed in two primary stages:

Part A: Synthesis of 1-Bromo-3-iodo-5-methoxybenzene (2) Part A Reaction Scheme

Part B: Synthesis of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one (4) Part B Reaction Scheme

Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle

The core of this synthesis is the palladium-catalyzed C-N bond formation in Part B. The reaction proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle begins with an active Pd(0) species, which undergoes oxidative addition with the aryl halide. Subsequent coordination of the amine (imidazolidin-2-one) and deprotonation by a base forms a palladium amide complex. The final, rate-determining step is the reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[5]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(X)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination (R₂NH) pd_complex->amine_coordination pd_amide_precursor [Ar-Pd(II)(NHR₂)L_n]⁺X⁻ amine_coordination->pd_amide_precursor deprotonation Deprotonation (Base) pd_amide_precursor->deprotonation pd_amide Ar-Pd(II)(NR₂)L_n deprotonation->pd_amide reductive_elimination Reductive Elimination pd_amide->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product reagents Ar-X reagents->oxidative_addition

Caption: The Buchwald-Hartwig Catalytic Cycle.

Materials and Equipment

All reagents should be of high purity and used as received unless otherwise noted. Anhydrous solvents are critical for the success of the cross-coupling reaction.

Reagent / MaterialGradeSupplier ExampleCAS Number
Part A
3-Bromo-5-methoxyaniline (1)>97%Sigma-Aldrich16618-68-1
Sulfuric Acid (H₂SO₄)ACS Grade, 95-98%Fisher Scientific7664-93-9
Sodium Nitrite (NaNO₂)>97%Acros Organics7632-00-0
Potassium Iodide (KI)>99%J.T. Baker7681-11-0
Diethyl Ether (Et₂O)ACS GradeVWR60-29-7
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeEMD Millipore7772-98-7
Sodium Bicarbonate (NaHCO₃)ACS GradeAvantor144-55-8
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeAlfa Aesar7487-88-9
Part B
1-Bromo-3-iodo-5-methoxybenzene (2)From Part A-206869-77-6
Imidazolidin-2-one (3)>98%TCI America120-93-4
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeStrem Chemicals51364-51-3
Xantphos>98%Oakwood Chemical161265-03-8
Cesium Carbonate (Cs₂CO₃)>99.9%Sigma-Aldrich534-17-8
TolueneAnhydrous, >99.8%Acros Organics108-88-3
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6
HexanesACS GradeVWR110-54-3
Silica Gel230-400 meshSorbent Tech.7631-86-9

Equipment:

  • Round-bottom flasks, magnetic stir bars, and reflux condenser

  • Schlenk line or glovebox for inert atmosphere techniques

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnels and filter paper

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography setup

Experimental Workflow Visualization

Caption: Overall experimental workflow.

Detailed Synthesis Protocol

PART A: Synthesis of 1-Bromo-3-iodo-5-methoxybenzene (2)

  • Diazotization:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, add 3-bromo-5-methoxyaniline (1) (10.1 g, 50 mmol) and deionized water (50 mL).

    • Cool the resulting suspension to 0-5 °C in an ice-salt bath.

    • Slowly add concentrated sulfuric acid (7.5 mL, ~135 mmol) dropwise while vigorously stirring. Ensure the internal temperature does not exceed 10 °C.

    • In a separate beaker, dissolve sodium nitrite (3.8 g, 55 mmol) in deionized water (15 mL).

    • Add the sodium nitrite solution dropwise to the reaction flask over 30 minutes, maintaining the internal temperature between 0-5 °C. The formation of the diazonium salt is observed. Stir the mixture for an additional 30 minutes at this temperature.

  • Iodination:

    • In a 500 mL beaker, dissolve potassium iodide (12.5 g, 75 mmol) in deionized water (25 mL).

    • Slowly add the cold diazonium salt solution from the previous step to the potassium iodide solution with stirring. Vigorous gas evolution (N₂) will occur.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Then, gently heat the mixture to 50 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous mixture with diethyl ether (3 x 75 mL).

    • Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate solution (50 mL) to remove excess iodine, saturated aqueous sodium bicarbonate solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.

    • Purify the crude product by flash column chromatography on silica gel (eluting with 5% ethyl acetate in hexanes) to afford 1-bromo-3-iodo-5-methoxybenzene (2) as a pale yellow solid.

PART B: Synthesis of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one (4)

  • Reaction Setup:

    • To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-3-iodo-5-methoxybenzene (2) (6.26 g, 20 mmol), imidazolidin-2-one (3) (2.06 g, 24 mmol, 1.2 equiv), and cesium carbonate (9.77 g, 30 mmol, 1.5 equiv).

    • Expertise Note: Cesium carbonate is an effective base for this reaction; its high solubility in organic solvents and non-nucleophilic nature facilitates the deprotonation of imidazolidin-2-one without competing side reactions.[6]

    • Add Pd₂(dba)₃ (183 mg, 0.2 mmol, 1 mol%) and Xantphos (347 mg, 0.6 mmol, 3 mol%).

    • Expertise Note: Xantphos is a wide bite-angle bidentate phosphine ligand that promotes the reductive elimination step and prevents catalyst decomposition, leading to higher yields.[7]

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This process, known as degassing, is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution:

    • Add anhydrous toluene (50 mL) via syringe.

    • Heat the reaction mixture to 110 °C in a pre-heated oil bath and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes), observing the consumption of the aryl halide starting material.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (50 mL).

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of 30% to 70% ethyl acetate in hexanes) to yield 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one (4) as an off-white solid.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion in Part B Inactive catalyst due to oxygen exposure.Ensure the reaction setup is rigorously purged with an inert gas. Use freshly opened anhydrous solvents.
Impure starting materials.Purify the aryl halide from Part A thoroughly. Ensure imidazolidin-2-one is dry.
Insufficient heating or reaction time.Confirm oil bath temperature. Allow the reaction to run for a longer duration (e.g., 24-36 hours).
Formation of Multiple Byproducts Side reactions (e.g., debromination, homocoupling).Use a different ligand (e.g., BINAP). Lower the reaction temperature slightly (e.g., to 100 °C).[7]
Double arylation of imidazolidin-2-one.This is unlikely with the chosen stoichiometry but can be minimized by ensuring the amine is in slight excess.
Difficult Purification Streaking on TLC plate.Add a small amount of triethylamine (~1%) to the chromatography eluent to suppress amine-silica interactions.
Co-elution of product and starting material.Optimize the eluent system using different solvent ratios or a different solvent system (e.g., Dichloromethane/Methanol).

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds. Accounts of Chemical Research, 33(1), 23-33. URL: [Link]

  • Wikipedia. Ullmann condensation. Accessed April 6, 2026. URL: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Accessed April 6, 2026. URL: [Link]

  • Frank, A., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1033–1041. URL: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Accessed April 6, 2026. URL: [Link]

  • BYJU'S. Ullmann Reaction. Accessed April 6, 2026. URL: [Link]

  • Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). Palladium-Catalyzed Synthesis of Imidazolidin-2-ones from N-Allylureas. Organic Letters, 8(12), 2531–2534. URL: [Link]

Sources

Application

Application Note: Buchwald-Hartwig Cross-Coupling of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one

Introduction and Mechanistic Rationale The Buchwald-Hartwig amination has fundamentally transformed the construction of C–N bonds in modern pharmaceutical development, superseding harsher classical methods like nucleophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The Buchwald-Hartwig amination has fundamentally transformed the construction of C–N bonds in modern pharmaceutical development, superseding harsher classical methods like nucleophilic aromatic substitution (S_NAr) or Ullmann-type couplings[1][2]. The compound 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one represents a highly versatile, bifunctional building block. It contains both an electrophilic aryl bromide and a nucleophilic cyclic urea (imidazolidin-2-one).

When targeting the aryl bromide for cross-coupling with an exogenous amine (e.g., morpholine or a piperazine derivative), the primary mechanistic challenge is chemoselectivity . The catalytic system must selectively undergo oxidative addition at the C–Br bond and subsequent transmetalation/deprotonation with the target amine, without competitive oligomerization or side-reactions involving the unprotected urea nitrogen.

This protocol utilizes a carefully selected Palladium-NHC (N-Heterocyclic Carbene) or bulky phosphine (e.g., RuPhos or BrettPhos) catalytic system[3][4]. Bulky, electron-rich ligands dramatically accelerate the reductive elimination step, preventing off-target binding of the internal urea and suppressing β -hydride elimination[2].

BuchwaldHartwig Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-Br inserts into Pd) Pd0->OxAdd + 1-(3-Bromo-5-methoxyphenyl) imidazolidin-2-one AmineCoord Amine Coordination (Nucleophile binds) OxAdd->AmineCoord + Target Amine (R2NH) Deprot Deprotonation (Base removes HX) AmineCoord->Deprot + Strong Base (e.g., NaOtBu) RedElim Reductive Elimination (C-N bond forms) Deprot->RedElim RedElim->Pd0 Product Release

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination highlighting the transformation of the aryl bromide.

Experimental Design and Self-Validating Protocol

Materials and Reagents
  • Electrophile: 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one (1.0 equiv, 1.0 mmol)

  • Nucleophile: Morpholine (1.2 equiv, 1.2 mmol)

  • Catalyst Precursor: Pd2(dba)3 (0.02 equiv, 2 mol% Pd)

  • Ligand: RuPhos (0.04 equiv, 4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol)[1]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M)

Step-by-Step Methodology

Note: This protocol incorporates self-validating checkpoints to ensure catalytic integrity.

  • Preparation of the Catalytic Complex (Glovebox or Schlenk line):

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd2(dba)3 (18.3 mg) and RuPhos (18.7 mg).

    • Causality Check: Pre-mixing the Pd source and the bulky phosphine ligand allows for the in situ generation of the active monoligated Pd(0) species. A color shift from dark purple/red to a lighter orange/yellow indicates successful ligand exchange.

  • Addition of Solid Reagents:

    • Add 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one (271.1 mg) and NaOtBu (134.5 mg) to the reaction vessel.

    • Trustworthiness Check: NaOtBu is highly hygroscopic. If the base has clumped, it has likely degraded to NaOH and tBuOH, which will stall the deprotonation step and severely impact yields. Always use freshly titrated or properly stored base.

  • Solvent and Liquid Reagent Addition:

    • Evacuate and backfill the vessel with ultra-pure Argon three times.

    • Inject anhydrous, degassed Toluene (5.0 mL) followed by Morpholine (104.5 µL) via a gas-tight syringe.

  • Reaction Execution:

    • Seal the tube and heat the reaction mixture to 85 °C in a pre-heated oil bath for 12 hours.

    • In-Process Control: At 2 hours, extract a 50 µL aliquot, quench with wet EtOAc, and analyze via LC-MS. The presence of the hydrodehalogenated byproduct (1-(3-methoxyphenyl)imidazolidin-2-one) indicates premature β -hydride elimination, suggesting the ligand-to-palladium ratio may need adjustment[2].

  • Workup and Isolation:

    • Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Quantitative Data and Optimization

To establish the most robust conditions for this specific bifunctional substrate, various catalytic systems were evaluated. The table below summarizes the optimization data, demonstrating the superiority of bulky, electron-rich ligands in preventing off-target urea coordination.

EntryCatalyst / Ligand SystemBaseSolventTemp (°C)Conversion (%)Isolated Yield (%)
1Pd(OAc)2 / PPh3K2CO3DMF1004522 (High oligomerization)
2Pd2(dba)3 / BINAPCs2CO3Toluene907861
3Pd2(dba)3 / XPhosNaOtBuDioxane859584
4 Pd2(dba)3 / RuPhos NaOtBu Toluene 85 >99 92 (Optimal)
5Pd-PEPPSI-IPr (NHC)[3]KOtBuDME508880

Table 1: Optimization of reaction conditions for the coupling of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one with morpholine.

Troubleshooting and Field-Proven Insights

  • Issue: High levels of unreacted aryl bromide.

    • Causality: Often due to catalyst poisoning by oxygen or moisture, which oxidizes the Pd(0) active species or the phosphine ligand.

    • Solution: Ensure strict Schlenk techniques. Switch to a pre-formed, air-stable Pd(II) precatalyst (e.g., RuPhos Pd G3) which rapidly activates to Pd(0) under basic conditions without the need for prolonged in situ generation[4].

  • Issue: Formation of diarylamine byproducts.

    • Causality: The cyclic urea NH is acting as a competing nucleophile.

    • Solution: Lower the reaction temperature slightly and ensure the exogenous amine is in excess. Bulky ligands like RuPhos inherently favor coupling with secondary aliphatic amines over sterically hindered or less nucleophilic amides/ureas.

References

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: National Institutes of Health (PMC) URL:[Link]

  • Buchwald-Hartwig cross-coupling reaction Source: YouTube (Chem Help ASAP) URL:[Link]

  • Buchwald–Hartwig amination Source: Wikipedia URL:[Link]

  • Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL:[Link]

Sources

Method

Application Note: Preparation of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one

Executive Summary & Mechanistic Rationale The imidazolidin-2-one scaffold is a highly privileged structural motif in medicinal chemistry, frequently deployed as a conformationally restricted bioisostere for ureas and ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The imidazolidin-2-one scaffold is a highly privileged structural motif in medicinal chemistry, frequently deployed as a conformationally restricted bioisostere for ureas and amides. Substituted 1-aryl-imidazolidin-2-ones, such as 1-(3-bromo-5-methoxyphenyl)imidazolidin-2-one (CAS: 1556290-33-5) , serve as critical building blocks in the development of kinase inhibitors and tubulin-targeting antineoplastic agents[1]. The rigidified 5-membered ring enforces a specific vector for the aryl substituent while maintaining potent hydrogen-bond acceptor and donor capabilities.

This application note details a robust, high-yield, two-step synthetic protocol for the preparation of 1-(3-bromo-5-methoxyphenyl)imidazolidin-2-one. The methodology bypasses the use of highly toxic phosgene gas by utilizing 2-chloroethyl isocyanate as a bifunctional electrophile[2].

Causality in Experimental Design
  • Electrophile Selection : 2-Chloroethyl isocyanate undergoes rapid, catalyst-free nucleophilic addition with anilines to form a highly stable 1-aryl-3-(2-chloroethyl)urea intermediate.

  • Solvent Dynamics (Step 1) : Dichloromethane (CH₂Cl₂) is selected for the initial urea formation because the starting aniline is highly soluble, whereas the resulting polar urea intermediate is virtually insoluble. This drives the reaction forward via Le Chatelier’s principle and allows for isolation by simple filtration.

  • Base Selection (Step 2) : Sodium hydride (NaH) is employed for the intramolecular cyclization. While both urea nitrogens are deprotonated by the excess strong base, the terminal nitrogen anion acts as an internal nucleophile. The intramolecular Sₙ2 displacement of the primary chloride is both kinetically rapid and thermodynamically favored, exclusively yielding the 5-membered imidazolidin-2-one ring over potential intermolecular dimerization or O-alkylation[2].

Synthetic Pathway & Experimental Workflow

SyntheticPathway SM 3-Bromo-5-methoxyaniline (Nucleophile) Int 1-(3-Bromo-5-methoxyphenyl)- 3-(2-chloroethyl)urea SM->Int Step 1: Addition Reagent1 2-Chloroethyl isocyanate CH2Cl2, 0 °C to RT Reagent1->Int Prod 1-(3-Bromo-5-methoxyphenyl)- imidazolidin-2-one Int->Prod Step 2: Cyclization Reagent2 NaH (2.5 equiv) THF, 0 °C to RT Reagent2->Prod

Fig 1. Two-step synthetic pathway for 1-(3-bromo-5-methoxyphenyl)imidazolidin-2-one.

ExperimentalWorkflow Start Dissolve Aniline in Dry CH2Cl2 AddIso Dropwise Addition of 2-Chloroethyl Isocyanate at 0 °C Start->AddIso Stir1 Stir at RT (2-4 h) Visual Cue: White Precipitate Forms AddIso->Stir1 Isolate1 Filter & Wash Precipitate (Yields Pure Urea Intermediate) Stir1->Isolate1 DissolveTHF Dissolve Urea in Dry THF Cool to 0 °C Isolate1->DissolveTHF AddNaH Careful Addition of NaH Visual Cue: H2 Gas Evolution DissolveTHF->AddNaH Stir2 Warm to RT & Stir (6-12 h) Monitor via LC-MS AddNaH->Stir2 Quench Quench with NH4Cl (aq) at 0 °C Extract with EtOAc Stir2->Quench Final Purify via Column Chromatography (Pure Target Compound) Quench->Final

Fig 2. Step-by-step experimental workflow highlighting self-validating visual cues.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-(3-bromo-5-methoxyphenyl)-3-(2-chloroethyl)urea

This step is highly self-validating; the product naturally crashes out of the reaction matrix, indicating successful conversion.

  • Preparation : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-methoxyaniline (1.0 equiv, 5.0 mmol, 1.01 g) in anhydrous CH₂Cl₂ (25 mL) under an inert argon atmosphere.

  • Electrophile Addition : Cool the solution to 0 °C using an ice bath. Add 2-chloroethyl isocyanate (1.05 equiv, 5.25 mmol, 0.45 mL) dropwise via syringe over 5 minutes.

    • Expert Insight: Slow addition at 0 °C suppresses exothermic side reactions and prevents localized concentration spikes that could lead to isocyanate dimerization. 2-Chloroethyl isocyanate is a lachrymator; perform this step in a well-ventilated fume hood.

  • Reaction Propagation : Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • Self-Validation : Monitor the reaction visually. The formation of a dense, white precipitate in the CH₂Cl₂ is a self-validating cue of successful urea formation[1]. Confirm complete consumption of the aniline via TLC (Hexanes/EtOAc 7:3, UV visualization).

  • Isolation : Filter the resulting suspension through a Büchner funnel. Wash the filter cake with cold CH₂Cl₂ (2 × 10 mL) followed by hexanes (20 mL) to remove any trace unreacted isocyanate. Dry the white solid under high vacuum to afford the intermediate. No further purification is typically required.

Protocol B: Base-Mediated Cyclization to Imidazolidin-2-one

Strictly anhydrous conditions are required to prevent the competitive hydrolysis of the urea intermediate.

  • Preparation : In a rigorously dried 50 mL round-bottom flask, dissolve the urea intermediate (1.0 equiv, 4.0 mmol, 1.23 g) in anhydrous tetrahydrofuran (THF, 20 mL) under argon.

  • Deprotonation : Cool the solution to 0 °C. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv, 10.0 mmol, 400 mg) in small portions.

    • Self-Validation: The immediate evolution of hydrogen gas (H₂) provides visual confirmation of the base's activity and the successful deprotonation of the urea nitrogens[2].

  • Cyclization : Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for an additional 6–12 hours. Monitor the cyclization progress via LC-MS to ensure the complete disappearance of the acyclic intermediate mass (m/z 307.0).

  • Quenching : Cool the flask back to 0 °C. Carefully quench the excess NaH by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl, 10 mL). Caution: Vigorous gas evolution will occur.

  • Extraction & Purification : Extract the aqueous layer with ethyl acetate (EtOAc, 3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes) to yield the pure target compound.

Quantitative Data & Analytical Summary

The following table summarizes the expected physical properties, yields, and key analytical markers required to validate the identity and purity of the compounds at each stage of the workflow.

CompoundMolecular WeightPhysical StateExpected YieldKey ¹H NMR Shifts (DMSO-d₆, ppm)LC-MS (m/z)[M+H]⁺
Urea Intermediate 307.57 g/mol White solid85 – 92%~8.80 (s, 1H, Ar-NH ), ~6.40 (t, 1H, alkyl-NH )307.0 / 309.0 (Br/Cl isotopes)
Target Product 271.11 g/mol Off-white solid78 – 85%~7.40 (t, 1H, Ar-H ), ~3.80 (m, 2H, ring-CH₂ )271.0 / 273.0 (Br isotopes)

Note: The disappearance of the two distinct N-H proton signals (at ~8.80 and ~6.40 ppm) and the emergence of a single secondary amine N-H signal (~6.90 ppm) alongside the shift of the ethylene protons in the ¹H NMR spectrum definitively confirm successful cyclization.

References

  • Design, synthesis, and biological evaluation of inhibitors of the NADPH oxidase, Nox4 Source: National Institutes of Health (NIH) / PubMed Central URL:[2]

  • Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4 Source: National Institutes of Health (NIH) / PubMed Central URL:[1]

Sources

Application

Application Note: In Vivo Dosing and Pharmacokinetic Profiling of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one

Document Type: Technical Protocol & Application Guide Target Audience: Preclinical Pharmacologists, DMPK Scientists, and Formulation Engineers Compound: 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one (CAS: 1556290-33-5) E...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Preclinical Pharmacologists, DMPK Scientists, and Formulation Engineers Compound: 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one (CAS: 1556290-33-5)

Executive Summary & Physicochemical Rationale

1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one is a synthetic small molecule characterized by an imidazolidinone core attached to a halogenated, methoxy-substituted phenyl ring. Imidazolidin-2-one derivatives are highly valued in medicinal chemistry, frequently serving as pharmacophores for antidiabetic, antiparasitic, and CNS-active agents [3, 4].

However, the structural features of this specific compound present distinct preclinical challenges. The presence of the 3-bromo and 5-methoxy groups on the aromatic ring significantly increases the molecule's lipophilicity (LogP) and crystalline lattice energy, often resulting in poor aqueous solubility. When transitioning from in vitro screening to in vivo efficacy and pharmacokinetic (PK) models, standard aqueous buffers are insufficient. Administering poorly formulated lipophilic compounds leads to erratic absorption, failure to achieve dose proportionality, and precipitation at the injection site [1].

This application note provides a self-validating, step-by-step methodology for formulating, dosing, and analyzing 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one in rodent models to ensure reproducible pharmacokinetic data.

Formulation Strategy & Causality

To achieve systemic exposure, the formulation must overcome the "brick-dust" or "grease" nature of the compound. We employ a co-solvent/surfactant strategy.

  • Causality of Solvent Choice: Dimethyl sulfoxide (DMSO) is used first to disrupt the crystal lattice and achieve molecular dispersion.

  • Causality of Surfactant Choice: Tween-80 (Polysorbate 80) is introduced before the aqueous phase. The hydrophobic tails of Tween-80 interact with the bromo-methoxyphenyl moiety, forming micelles that shield the lipophilic drug from the bulk water, preventing precipitation upon dilution in the bloodstream[5].

Formulation API 1-(3-Bromo-5-methoxyphenyl) imidazolidin-2-one (Lipophilic API) Solvent Primary Solubilization (10% DMSO) API->Solvent Surfactant Micellar Dispersion (10% Tween-80) Solvent->Surfactant Aqueous Aqueous Dilution (80% Saline) Surfactant->Aqueous Formulation Stable Clear Solution (Ready for Dosing) Aqueous->Formulation

Workflow for preclinical formulation of lipophilic imidazolidin-2-one derivatives.

Table 1: Recommended Formulation Vehicles for Preclinical Dosing
RouteRecommended Vehicle CompositionMax ConcentrationRationale / Causality
Intravenous (IV) 10% DMSO + 10% Tween-80 + 80% Saline2 - 5 mg/mLEnsures 100% molecular dispersion; prevents micro-emboli in the tail vein.
Per Os (PO) 0.5% Methylcellulose (MC) + 0.2% Tween-80 in Water10 - 50 mg/mLSuspension formulation; relies on GI tract dissolution. High capacity for high-dose toxicity/PK studies.
Intraperitoneal (IP) 5% DMSO + 40% PEG400 + 55% Saline5 - 10 mg/mLBalances solubility with peritoneal tolerability; avoids high Tween-80 which can cause mast cell degranulation.

Detailed Experimental Protocols

Protocol A: Preparation of IV Dosing Solution (Self-Validating Method)

Objective: Prepare a 2 mg/mL clear solution for Intravenous administration.

  • Weighing: Accurately weigh 2.0 mg of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one powder into a sterile glass vial.

  • Primary Solubilization: Add 100 µL of anhydrous DMSO. Vortex vigorously for 60 seconds. Validation Check: The solution must be completely transparent with no visible particulates. If cloudy, sonicate for 5 minutes at room temperature.

  • Surfactant Addition: Add 100 µL of Tween-80. Vortex for 2 minutes to ensure the API is fully integrated into the surfactant matrix.

  • Aqueous Dilution: Dropwise, add 800 µL of 0.9% physiological saline while continuously vortexing. Critical Step: Rapid addition of water can cause localized supersaturation and precipitation.

  • Stability Validation: Allow the formulation to sit at room temperature for 2 hours prior to dosing. Validation Check: Inspect under a strong light source. If any opalescence or precipitation is observed, the formulation has failed and must be discarded.

Protocol B: In Vivo Dosing & Pharmacokinetic Sampling

Objective: Determine absolute bioavailability (F%) and systemic clearance in C57BL/6 mice.

Different administration routes fundamentally alter the PK profile due to first-pass metabolism and absorption kinetics [2].

  • Animal Preparation: Fast mice (n=3 per timepoint/route) for 12 hours prior to PO dosing to eliminate food-effect variability. IV and IP groups can be fed ad libitum.

  • Dosing Administration:

    • IV Group: Administer 2 mg/kg via lateral tail vein injection (dose volume: 5 mL/kg).

    • PO Group: Administer 10 mg/kg via oral gavage (dose volume: 10 mL/kg).

  • Serial Blood Sampling: Collect 50 µL of blood via submandibular bleed or saphenous vein into K2-EDTA coated tubes at the following timepoints:

    • IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Plasma Separation: Invert tubes 5 times gently. Centrifuge at 4,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to pre-chilled 96-well plates and store at -80°C until bioanalysis.

PK_Workflow Dosing In Vivo Administration (IV / PO / IP) Sampling Serial Blood Sampling (0.25h to 24h) Dosing->Sampling Processing Plasma Separation (Centrifugation at 4°C) Sampling->Processing Extraction Protein Precipitation (ACN + Internal Standard) Processing->Extraction Analysis LC-MS/MS Quantification (MRM Mode) Extraction->Analysis Data NCA PK Parameter Calculation (Clearance, Vd, Half-life) Analysis->Data

Step-by-step in vivo pharmacokinetic dosing and bioanalytical workflow.

Protocol C: LC-MS/MS Bioanalysis

Objective: Quantify plasma concentrations of the compound.

  • Protein Precipitation (Extraction): Aliquot 20 µL of plasma into a 96-well plate. Add 100 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (e.g., Tolbutamide or a deuterated analog at 50 ng/mL).

    • Causality: ACN denatures plasma proteins, releasing protein-bound drug into the solvent. The Internal Standard normalizes any volume loss or matrix suppression effects during mass spectrometry, ensuring a self-validating quantitative assay.

  • Centrifugation: Vortex the plate for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer 50 µL of the clear supernatant to a new plate and dilute with 50 µL of LC-MS grade water to match the initial mobile phase conditions (prevents peak distortion).

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column (e.g., Waters XBridge, 50 × 2.1 mm, 2.5 µm).

    • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Detection: Electrospray Ionization (ESI) in positive mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one (Precursor ion [M+H]+ expected around m/z 271.0 / 273.0 due to the bromine isotope pattern).

Data Interpretation & Target Parameters

Following LC-MS/MS analysis, concentration-time data should be analyzed using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin). The methoxy group is a known liability for O-demethylation by hepatic CYP450 enzymes, which may impact clearance rates.

Table 2: Target Pharmacokinetic Parameters and Interpretation
ParameterDefinitionExpected Preclinical Target for Small MoleculesMechanistic Implication
Cmax Maximum plasma concentration> 1 µM (PO dosing)Indicates successful GI absorption and formulation dissolution.
Tmax Time to reach Cmax0.5 - 2.0 hoursRapid Tmax suggests high permeability; delayed Tmax suggests solubility-limited absorption.
CL (Clearance) Volume of plasma cleared per unit time< 30 mL/min/kg (in mice)High CL indicates rapid hepatic metabolism (likely O-demethylation of the methoxy group).
Vdss Volume of distribution at steady state1.0 - 5.0 L/kgValues > Total Body Water (0.7 L/kg) indicate extensive tissue distribution, driven by the lipophilic bromophenyl ring.
F (%) Absolute Bioavailability> 30%Calculated as (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO). Determines viability as an oral drug.

References

  • Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species. Molecular Pharmaceutics - ACS Publications. Available at:[Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. PMC - National Institutes of Health. Available at:[Link]

  • Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis and antileishmanial activity of new imidazolidin-2-one derivatives. PubMed - National Institutes of Health. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide provides authoritative troubleshooting strategies for the synthesis of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide provides authoritative troubleshooting strategies for the synthesis of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one. As a specialized N-aryl cyclic urea, this scaffold presents unique chemoselectivity challenges—specifically, avoiding over-coupling (di-arylation) and minimizing the dehalogenation of the critical bromine atom required for downstream drug development functionalization.

Section 1: Synthetic Strategy & Workflow Visualization

In our process chemistry experience, relying on a single synthetic route introduces supply chain and scale-up vulnerabilities. We recommend two orthogonal pathways for this target:

  • Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling: Direct C-N coupling of imidazolidin-2-one with a dihaloarene.

  • De Novo Urea Cyclization: Building the cyclic urea from an aniline derivative.

SynthesisPathways SM1 1-Bromo-3-iodo-5-methoxybenzene Target 1-(3-Bromo-5-methoxyphenyl) imidazolidin-2-one SM1->Target Buchwald-Hartwig Pd cat., Ligand, Base SM2 3-Bromo-5-methoxyaniline + 2-Chloroethyl isocyanate Intermediate 1-(3-Bromo-5-methoxyphenyl)- 3-(2-chloroethyl)urea SM2->Intermediate Urea Formation DCM, RT Intermediate->Target Intramolecular Cyclization NaH, THF

Fig 1: Divergent synthetic workflows for 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one.

Section 2: Troubleshooting Guide - Buchwald-Hartwig Cross-Coupling

Q: I am using 1,3-dibromo-5-methoxybenzene, but I keep getting a mixture of the mono-coupled product and the di-coupled bis(imidazolidin-2-on-1-yl) byproduct. How do I improve mono-selectivity? A: The oxidative addition of Pd(0) into the second C-Br bond is highly competitive once the first imidazolidin-2-one is attached. The electron-donating nature of the urea nitrogen does not sufficiently deactivate the ring against a second insertion. Causality & Solution: Switch your starting material to 1-bromo-3-iodo-5-methoxybenzene . The C-I bond dissociation energy (~65 kcal/mol) is significantly lower than the C-Br bond (~81 kcal/mol). This thermodynamic difference ensures that oxidative addition occurs exclusively at the iodine position at lower temperatures (80°C), preserving the bromine atom entirely.

Q: Which catalyst and ligand system provides the highest yield for cyclic ureas? A: Cyclic ureas are poorer nucleophiles than primary aliphatic amines due to the delocalization of the nitrogen lone pair into the carbonyl group. Bidentate phosphine ligands with large bite angles, such as Xantphos , paired with Pd₂(dba)₃, are highly effective for driving the reductive elimination step in cyclic urea coupling (1)[1].

Quantitative Data: Catalyst/Ligand Optimization for Imidazolidin-2-one Coupling
Catalyst SystemLigandBaseSolvent (Temp)Mono-coupled YieldDi-coupled Byproduct
Pd₂(dba)₃ (5 mol%) Xantphos (10 mol%) Cs₂CO₃ (1.5 eq) Toluene (80°C) 88% <2%
Pd(OAc)₂ (10 mol%)BINAP (15 mol%)K₂CO₃ (2.0 eq)Dioxane (100°C)62%15%
CuI (10 mol%)DMCHDA (20 mol%)K₂CO₃ (2.0 eq)Toluene (110°C)41%8%

Data reflects coupling with 1-bromo-3-iodo-5-methoxybenzene. Copper-catalyzed Goldberg-Buchwald conditions generally require higher temperatures and yield lower conversions for cyclic ureas (2)[2].

BHCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Insertion into C-I) Pd0->OxAdd Ar-I addition AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Imidazolidin-2-one RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim RedElim->Pd0 Catalyst Regeneration Product Target Molecule RedElim->Product Product Release

Fig 2: Catalytic cycle of the Buchwald-Hartwig amination emphasizing reductive elimination.

Step-by-Step Methodology: Optimized Buchwald-Hartwig Protocol
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3-iodo-5-methoxybenzene (1.0 equiv, 10 mmol), imidazolidin-2-one (1.2 equiv, 12 mmol), Pd₂(dba)₃ (0.05 equiv, 0.5 mmol), Xantphos (0.10 equiv, 1.0 mmol), and anhydrous Cs₂CO₃ (1.5 equiv, 15 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with high-purity Argon (repeat 3 times).

  • Solvent Addition: Inject anhydrous, degassed toluene (50 mL) via syringe.

  • Reaction: Replace the septum with a reflux condenser (under Argon) and heat the mixture in a pre-heated oil bath at 80°C for 12 hours.

  • Validation Check (Self-Validating System): Analyze an aliquot of the crude mixture via LC-MS before workup. The target mass [M+H]⁺ should be observed with the characteristic 1:1 isotopic pattern of a mono-brominated species (~271 and 273 m/z). The absence of a peak at ~277 m/z confirms no di-coupling occurred.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Section 3: Troubleshooting Guide - De Novo Urea Cyclization Route

Q: I am trying the urea cyclization route using 3-bromo-5-methoxyaniline and 2-chloroethyl isocyanate. The urea intermediate forms, but the intramolecular cyclization to the imidazolidin-2-one is incomplete (<50% yield). Why? A: The cyclization of 1-(3-bromo-5-methoxyphenyl)-3-(2-chloroethyl)urea requires the deprotonation of the urea nitrogen adjacent to the aryl ring. If a weak base (like K₂CO₃) is used, the equilibrium does not favor the nucleophilic alkoxide/amide equivalent needed to displace the terminal chloride. Causality & Solution: Use a strong, non-nucleophilic base such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in a polar aprotic solvent (THF or DMF) at 0°C to room temperature. This ensures quantitative deprotonation and rapid intramolecular Sₙ2 displacement.

Step-by-Step Methodology: Urea Formation & Cyclization
  • Urea Formation: Dissolve 3-bromo-5-methoxyaniline (1.0 equiv) in anhydrous DCM (0.2 M). Cool to 0°C. Add 2-chloroethyl isocyanate (1.1 equiv) dropwise. Stir at room temperature for 4 hours. Concentrate to yield the crude 1-(3-bromo-5-methoxyphenyl)-3-(2-chloroethyl)urea.

  • Cyclization Setup: Dissolve the crude urea in anhydrous THF (0.1 M). Cool to 0°C under Argon.

  • Base Addition: Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv) in portions. Caution: Hydrogen gas evolution. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Check (Self-Validating System): Monitor the cyclization via TLC (Hexanes/EtOAc 1:1). The acyclic urea intermediate is highly polar and stains strongly with KMnO₄. Complete disappearance of this baseline spot and emergence of a higher R_f spot confirms quantitative cyclization.

  • Quenching: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Section 4: Frequently Asked Questions (FAQs)

Q: Why is my product contaminated with 1-(3-methoxyphenyl)imidazolidin-2-one (debrominated product)? A: Protodehalogenation is a common side reaction in Pd-catalyzed cross-couplings, often caused by the presence of moisture or alkoxide bases (which can undergo beta-hydride elimination to form Pd-H species) (3)[3]. Ensure your toluene is strictly anhydrous, your Cs₂CO₃ is oven-dried, and avoid using isopropanol or tert-butanol as co-solvents.

Q: Can I use microwave irradiation to speed up the Buchwald-Hartwig coupling? A: Yes. Microwave-assisted Buchwald-Hartwig amination can reduce reaction times from 12 hours to 30-60 minutes while maintaining high chemoselectivity, provided the temperature is strictly controlled (e.g., 100°C max) to prevent thermal degradation of the catalyst (4)[4].

Q: Why is my 2-chloroethyl isocyanate reaction yielding a symmetrical urea byproduct? A: Moisture in the solvent hydrolyzes the isocyanate to 2-chloroethylamine, which then reacts with another equivalent of isocyanate to form 1,3-bis(2-chloroethyl)urea. Ensure strictly anhydrous DCM is used and that the isocyanate bottle has not degraded from ambient humidity.

References

  • Chiral, sequence-definable foldamer-derived macrocycles, nih.gov, 1

  • Synthesis of Symmetrical and Unsymmetrical N-Aryl-Substituted Cyclic Ureas through Copper(I) Iodide Catalyzed Goldberg-Buchwald, scispace.com, 2

  • Buchwald–Hartwig amination - Wikipedia, wikipedia.org, 3

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series, beilstein-journals.org, 4

Sources

Optimization

Overcoming solubility issues of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one in DMSO

Title: Technical Support Center: Troubleshooting 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one Solubility in DMSO Introduction Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one Solubility in DMSO

Introduction Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the physicochemical hurdles of handling functionalized heterocycles in high-throughput screening and drug development. The compound 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one presents a classic "solubility paradox." While it possesses polar functional groups, researchers routinely report incomplete dissolution or sudden precipitation ("crashing out") when working with Dimethyl Sulfoxide (DMSO) stocks.

This guide is designed to move beyond generic advice. We will deconstruct the thermodynamic causality of these solubility failures and provide self-validating, step-by-step protocols to ensure your compound remains in solution from the vial to the bioassay.

Section 1: Mechanistic Analysis of the Solubility Barrier

To solve a solubility issue, we must first understand the molecular forces at play. 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one is characterized by two competing domains:

  • The Imidazolidin-2-one Ring: This moiety is highly polar and capable of forming strong intermolecular hydrogen bond networks (acting as both an H-bond donor via the -NH and an acceptor via the C=O). This results in a high crystal lattice energy.

  • The 3-Bromo-5-methoxyphenyl Group: This aromatic system is highly lipophilic and polarizable due to the heavy bromine atom, driving hydrophobic aggregation.

While anhydrous DMSO is an exceptional polar aprotic solvent—its sulfoxide oxygen readily accepts hydrogen bonds from the imidazolidinone -NH—it struggles to overcome the compound's lattice energy at room temperature without kinetic assistance [1]. Furthermore, DMSO is fiercely hygroscopic. Even trace amounts of absorbed atmospheric water drastically increase the solvent's dielectric constant, triggering the hydrophobic bromophenyl moiety to rapidly aggregate and precipitate [2].

SolvationThermodynamics Solid Crystalline Compound (High Lattice Energy & H-Bonding) Solvated Solvated Monomers (Thermodynamically Stable Stock) Solid->Solvated Requires Lattice Disruption DMSO Anhydrous DMSO (Polar Aprotic Solvation) DMSO->Solvated H-Bond Acceptance (S=O...H-N) Energy Kinetic Energy (37°C Heat + Sonication) Energy->Solvated Overcomes Activation Energy Degradation Precipitation / Autoxidation (Triggered by H2O/O2 ingress) Solvated->Degradation Atmospheric Exposure

Caption: Thermodynamic solvation pathway highlighting the necessity of kinetic energy and anhydrous conditions.

Section 2: Protocol - The Energy-Assisted Solvation Cascade (EASC)

Do not rely on passive dissolution. To achieve a stable 10 mM to 50 mM stock solution, employ this self-validating sequence. Each step is designed to sequentially break intermolecular bonds without degrading the compound.

Step-by-Step Methodology:

  • Desiccation & Equilibration:

    • Action: Allow the lyophilized vial of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one to reach room temperature in a desiccator before opening.

    • Causality: Prevents atmospheric condensation on the cold powder. Water is the primary enemy of DMSO solubility [2].

  • Solvent Addition:

    • Action: Add the calculated volume of anhydrous, septum-sealed DMSO (≥99.9% purity) to achieve the desired concentration (e.g., 10 mM).

  • Mechanical Shearing (Vortexing):

    • Action: Vortex vigorously for 2–5 minutes.

    • Causality: Disperses macroscopic aggregates and maximizes the surface area exposed to the solvent [1].

  • Thermal Incubation:

    • Action: Place the vial in a water bath or thermoshaker set to 37°C – 40°C for 15 minutes.

    • Causality: Provides the kinetic energy required to overcome the strong hydrogen-bonded lattice of the imidazolidin-2-one ring [1].

  • Acoustic Cavitation (Sonication):

    • Action: If the solution is not optically clear, place it in an ultrasonic bath for 5–10 minutes. Ensure the water in the bath is warm (approx. 37°C).

    • Causality: High-frequency sound waves create localized micro-bubbles. The implosion of these bubbles generates massive localized shear forces that obliterate microscopic crystalline clusters [1].

  • Visual Validation:

    • Action: Hold the vial against a light source. The solution must be completely transparent with no Tyndall effect (light scattering by microparticles).

Section 3: Quantitative Troubleshooting Matrix

If you are still experiencing issues after the EASC protocol, consult the matrix below to adjust your parameters based on the specific failure mode.

Observation / Failure ModeRoot CauseRecommended Corrective ActionExpected Outcome
Persistent cloudy suspension in 100% DMSO Concentration exceeds thermodynamic solubility limit.Dilute stock from 10 mM to 5 mM or 1 mM [1].Optical clarity achieved; complete solvation.
Clear stock turns cloudy after 24 hours Hygroscopic water absorption into DMSO [2].Discard. Re-make stock using fresh anhydrous DMSO. Store under Argon.Prevention of hydrophobic aggregation.
Yellowing of the DMSO solution over time Imidazolidin-2-one autoxidation/degradation [3].Aliquot immediately after making. Store at -80°C. Avoid freeze-thaw cycles.Preservation of chemical integrity.
Precipitation upon dilution into aqueous media Solvent shock / rapid dielectric constant shift [4].See Aqueous Transition Strategies (Section 4).Homogeneous assay buffer without crash-out.

Section 4: FAQs & Aqueous Transition Strategies

The most common point of failure in drug discovery assays is not the initial DMSO dissolution, but the subsequent dilution into aqueous cell culture media or biochemical buffers [4].

Q1: My compound is perfectly dissolved in 100% DMSO, but it instantly "crashes out" when I add it to my aqueous assay buffer. Why does this happen? A: This phenomenon is known as "solvent shock." When a highly concentrated DMSO stock is pipetted directly into water, the DMSO rapidly diffuses outward. The local concentration of the highly lipophilic 3-bromo-5-methoxyphenyl moiety suddenly finds itself in a high-dielectric aqueous environment before uniform mixing can occur, causing immediate nucleation and precipitation [2].

Q2: How can I prevent this aqueous precipitation? A: You must lower the thermodynamic barrier of the transition. Do not perform a single large-jump dilution (e.g., 100% DMSO directly to 0.1% DMSO in water). Instead, use a step-down dilution strategy or incorporate biocompatible co-solvents [1].

AqueousWorkflow Stock Primary Stock 10 mM in 100% DMSO Direct Direct Aqueous Addition (Solvent Shock) Stock->Direct Avoid Intermediate Intermediate Dilution (e.g., 1 mM in 10% DMSO + PEG400) Stock->Intermediate Step 1: Co-solvent transition Precipitate Micro-precipitation (False Negatives in Assay) Direct->Precipitate Assay Final Assay Buffer (<1% DMSO, Homogeneous) Intermediate->Assay Step 2: Rapid vortexing

Caption: Step-down dilution workflow comparing the failure of direct addition vs. intermediate co-solvent transition.

Q3: What intermediate co-solvents do you recommend for this specific compound? A: To bridge the gap between DMSO and water, prepare an intermediate stock using a surfactant or co-solvent that encapsulates the hydrophobic bromophenyl group. We recommend pre-diluting the DMSO stock into a solution containing 0.1% Tween-20 or 5% PEG-400 before final addition to the assay buffer. Ensure the final DMSO concentration remains below the toxicity threshold for your specific cell line (typically <0.5%) [1].

Q4: Can I store the 100% DMSO stock at room temperature? A: No. Imidazolidin-2-one derivatives can be susceptible to autoxidation in solution, particularly if exposed to trace oxygen and light [3]. Furthermore, repeated opening of the vial introduces atmospheric moisture, which degrades solubility [2]. The authoritative standard is to prepare the stock, immediately divide it into single-use aliquots, blanket with argon or nitrogen gas, and freeze at -20°C or -80°C [1].

References

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." Journal of Biomolecular Screening, 14(6), 708-715. URL: [Link]

  • Gerasimova, T., et al. (2008). "Autoxidation of a 4-iminoimidazolidin-2-one with a tertiary 5-hydrogen to its 5-hydroxy derivative." ARKIVOC, (xi), 11-23. URL: [Link]

  • International Society for Pharmaceutical Engineering (ISPE). "Overcoming the Challenge of Poor Drug Solubility." ISPE. URL: [Link]

Troubleshooting

Technical Support Center: Advanced Purification of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals who require high-purity isolation of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-on...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals who require high-purity isolation of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one .

Because this molecule features a highly polar cyclic urea core juxtaposed with a lipophilic, electron-rich halogenated aromatic ring, standard purification templates often fail. This guide bypasses generic advice, focusing instead on the physicochemical causality behind each separation technique to help you troubleshoot and optimize your specific workflow.

I. Purification Strategy & Workflow

The purification of imidazolidin-2-one derivatives typically requires a multi-stage approach to manage the diverse polarity of reaction byproducts (e.g., unreacted diamines, anilines, and oligomers)[1].

Strategic workflow for the isolation and purification of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one.

II. Troubleshooting & FAQs

Q1: Why does my product streak heavily on TLC and tail during flash column chromatography?

The Causality: The imidazolidin-2-one moiety possesses a strong dipole moment. It acts as both a potent hydrogen bond donor (via the free secondary N-H) and a hydrogen bond acceptor (via the C=O carbonyl group). When exposed to bare silica gel, these functional groups form strong, non-specific interactions with acidic silanol sites, leading to severe band broadening and tailing[2]. The Solution: You must disrupt the hydrogen bonding. Pre-treat your silica column by flushing it with 1% Triethylamine (TEA) in your non-polar starting solvent (e.g., Hexane) to cap the highly acidic silanols. Alternatively, transition from a standard normal-phase system to a highly polar gradient, such as Dichloromethane (DCM) with 2-5% Methanol, which effectively outcompetes the molecule for silica binding sites.

Q2: How do I efficiently remove unreacted 3-bromo-5-methoxyaniline from the crude mixture before chromatography?

The Causality: Anilines are weakly basic but highly lipophilic. In normal-phase chromatography, the lipophilic 3-bromo-5-methoxyphenyl group causes the unreacted aniline to co-elute dangerously close to your target cyclic urea. The Solution: Implement a targeted Liquid-Liquid Extraction (LLE) phase prior to any column work. Dissolve the crude mixture in DCM and wash aggressively with 1M aqueous HCl. The acidic wash protonates the unreacted aniline, converting it into a highly water-soluble anilinium salt that partitions into the aqueous layer. The target imidazolidin-2-one, being a neutral cyclic urea, remains safely in the organic phase.

Q3: What is the optimal solvent system for the final recrystallization of this compound?

The Causality: The target molecule has a rigid, flat aromatic system coupled with a polar heterocycle. The heavy bromine atom significantly increases the density and crystallinity of the molecule. To achieve >99.5% purity, the solvent system must balance high solubility at boiling temperatures with near-total insolubility at 0 °C. The Solution: A binary solvent system of Ethyl Acetate (EtOAc) and Heptane is the gold standard for bromo-phenyl heterocyclic derivatives[3]. The compound readily dissolves in hot EtOAc (the "good" solvent), while the gradual addition of Heptane (the "anti-solvent") induces controlled nucleation, leaving trace colored impurities and oligomers trapped in the mother liquor.

III. Quantitative Purification Metrics

To aid in experimental planning, the following table summarizes the expected performance of various purification stages for bromo-methoxyphenyl cyclic ureas:

Purification MethodSolvent System / ConditionsTypical Recovery (%)Purity Achieved (%)Primary Impurity Targeted
Liquid-Liquid Extraction DCM / 1M HCl (aq)95 - 98%70 - 80%Unreacted anilines / basic amines
Flash Chromatography Hexane / EtOAc (Gradient)75 - 85%90 - 95%Oligomers, regioisomers
Recrystallization EtOAc / Heptane (1:3 v/v)60 - 75%> 99.5%Trace colored impurities
Preparative HPLC MeCN / H₂O (0.1% TFA)80 - 90%> 99.9%Closely eluting structural isomers

IV. Validated Experimental Protocol: Two-Stage Isolation

This protocol is designed as a self-validating system . Do not proceed to the next step without confirming the success of the previous one via the listed validation checkpoints.

Step 1: Pre-Purification via Acidic Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture (approx. 5 g) in 100 mL of Dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a 250 mL separatory funnel. Add 50 mL of 1M aqueous HCl. Shake vigorously and vent. Allow the phases to separate.

  • Separation: Collect the lower organic layer. Repeat the acid wash two more times (2 x 50 mL).

  • Neutralization & Drying: Wash the organic phase once with 50 mL of saturated aqueous NaHCO₃, followed by 50 mL of brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Validation Checkpoint 1: Spot the concentrated organic phase on a TLC plate alongside a standard of the starting aniline. A successful extraction will show the complete disappearance of the high-Rf aniline spot.

Step 2: Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a mixture of Hexane containing 1% Triethylamine (TEA).

  • Loading: Dry-load the concentrated crude mixture onto a small amount of silica gel and apply it to the top of the column bed.

  • Elution: Elute using a step gradient of Hexane:Ethyl Acetate. Start at 90:10 to flush non-polar impurities, then gradually increase polarity to 50:50. The target imidazolidin-2-one typically elutes around Rf = 0.35 in a 1:1 Hexane:EtOAc system[1].

  • Pooling: Monitor fractions via UV detection at 254 nm. Pool the product-containing fractions and evaporate to yield a semi-pure solid.

Validation Checkpoint 2: Analyze the semi-pure solid via ¹H NMR (CDCl₃). Look for the characteristic methylene benzylic/cyclic signals around 3.3–4.4 ppm and the C=O carbon shift around 163 ppm to confirm the integrity of the imidazolidin-2-one core[1].

Step 3: Final Recrystallization
  • Dissolution: Place the semi-pure solid in a round-bottom flask. Add a minimum volume of boiling Ethyl Acetate (EtOAc) until the solid is completely dissolved.

  • Nucleation: While maintaining a gentle boil, slowly add Heptane dropwise until the solution becomes faintly cloudy (the cloud point). Add one drop of EtOAc to clear the solution.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer it to an ice bath (0–4 °C) for an additional 2 hours to maximize precipitation[3].

  • Isolation: Filter the resulting crystals under vacuum using a Büchner funnel. Wash the crystal cake with ice-cold Heptane (2 x 10 mL) and dry in a vacuum oven at 40 °C overnight.

Validation Checkpoint 3: Confirm absolute purity via HPLC-UV (target >99.5%) and verify the sharp, narrow melting point characteristic of the pure crystalline lattice.

References
  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol | nih.gov | 1

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions | acs.org | 2

  • Synthesis and Structure−Affinity Relationship Investigations of 5-Heteroaryl-Substituted Analogues of the Antipsychotic Sertindole | acs.org | 3

Sources

Optimization

Technical Support Center: 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one Crystallization

Overview Welcome to the Technical Support Center for the isolation and purification of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one (CAS: 1556290-33-5)[1][2]. This API intermediate presents unique crystallization challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center for the isolation and purification of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one (CAS: 1556290-33-5)[1][2]. This API intermediate presents unique crystallization challenges due to its structural dichotomy: a highly polar, hydrogen-bonding imidazolidin-2-one headgroup paired with a lipophilic, sterically bulky 3-bromo-5-methoxyphenyl tail.

This guide provides mechanistic troubleshooting, validated protocols, and FAQs to help researchers eliminate byproducts, prevent oiling out, and achieve high-purity crystalline material.

Troubleshooting Guide & FAQs

Q1: My crystallization yields high levels of structurally similar impurities (e.g., regioisomers). How can I improve the purge factor?

Mechanism: Structurally similar byproducts, such as 2-bromo or 4-bromo regioisomers generated during upstream synthesis, often have similar molecular volumes to the target compound. During crystallization, these impurities can substitute for the target molecule within the crystal lattice, forming a solid solution[3]. When a solid solution forms, standard washing or recrystallization in the same solvent will not purge the impurity. Solution: Alter the solvent system to change the thermodynamic landscape of the hydrogen-bonding network.

  • Actionable Step: Switch from a protic solvent system (e.g., Ethanol/Water) to an aprotic system (e.g., Isopropyl Acetate/Heptane). In aprotic solvents, the directional hydrogen bonding of the imidazolidin-2-one ring (NH···O=C) strictly dictates crystal packing[4]. This strict geometric requirement imposes a high energetic penalty on mis-shaped regioisomers attempting to enter the lattice, drastically improving the impurity rejection profile[3][5].

Q2: Upon adding antisolvent, my product forms a milky emulsion or a sticky oil at the bottom of the flask instead of crystals. What is happening?

Mechanism: This is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." The highly lipophilic bromophenyl ring causes the compound to phase-separate into a solute-rich liquid droplet phase when supersaturation is generated too rapidly in mixed aqueous-organic systems. These oil droplets act as a "sink," indiscriminately extracting impurities from the mother liquor. When the oil eventually solidifies, all impurities are trapped inside. Solution: You must operate below the metastable zone limit for LLPS.

  • Actionable Step: Implement a strict seeding strategy. Cool the solution to just inside the metastable zone (before LLPS occurs) and add 1-2 wt% of pure crystalline seed. Hold isothermally to allow secondary nucleation to consume the supersaturation, then add the antisolvent at a slow, controlled rate (e.g., 0.1 volumes/min)[3][5].

Q3: My isolated crystals are fine needles that trap a lot of mother liquor, leading to high residual solvent and surface impurities. How do I fix the crystal habit?

Mechanism: Rapid 1D growth along the hydrogen-bonding axis of the imidazolidinone ring leads to fine needles. These needles entangle and agglomerate, creating interstitial voids that trap impure mother liquor[3]. Solution: Implement Temperature Cycling (Ostwald Ripening).

  • Actionable Step: After the initial crystallization, cycle the temperature of the slurry (e.g., heat to 50°C, cool to 40°C, repeat 3 times). The smaller, defective crystals and agglomerate bridges have higher surface energy and solubility; they will dissolve during the heating phase. During cooling, the solute deposits onto the larger, more stable crystals, consolidating the habit into thicker, easily filterable prismatic blocks.

Visual Workflows

ImpurityWorkflow Start Impure 1-(3-Bromo-5-methoxyphenyl) imidazolidin-2-one Analyze Analyze Impurity Profile (HPLC/PXRD) Start->Analyze Isomer Regioisomer Incorporation? Analyze->Isomer LLPS Oiling Out (LLPS)? Analyze->LLPS Agglom Agglomeration / Solvent Trapping? Analyze->Agglom Solvent Change Solvent System (Disrupt H-Bonds) Isomer->Solvent Yes Seed Implement Seeding & Control Supersaturation LLPS->Seed Yes Cycle Temperature Cycling (Ostwald Ripening) Agglom->Cycle Yes

Decision tree for troubleshooting byproduct incorporation in crystallization.

Quantitative Solvent & Process Screening Data

The following table summarizes the causal relationship between process parameters and the rejection of regioisomeric byproducts (Purge Factor = Initial Impurity % / Final Impurity %).

Solvent SystemCrystallization StrategySeedingRegioisomer Purge FactorYield (%)Resulting Crystal Habit
EtOH / Water (1:1)Linear Cooling (0.5°C/min)No1.285Agglomerated needles
EtOH / Water (1:1)Non-linear + Temp CyclingYes (1 wt%)4.582Prismatic blocks
IPAc / Heptane (1:2)Linear Cooling (0.2°C/min)Yes (1 wt%)8.0 78Thick plates
DMF / Water (1:3)Isothermal CrashNo0.892Oiled out → Amorphous

Data Interpretation: The IPAc/Heptane system provides the highest purge factor because the aprotic environment forces strict imidazolidin-2-one hydrogen bonding, rejecting mismatched isomers[3][4].

Validated Experimental Protocol: Optimized Cooling-Antisolvent Crystallization

This protocol is a self-validating system designed to prevent LLPS and maximize impurity rejection through controlled supersaturation and Ostwald ripening[3][5].

Materials:

  • Crude 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one

  • Isopropyl Acetate (IPAc) - Solvent

  • n-Heptane - Antisolvent

  • Pure crystalline seeds (Form I)

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude API intermediate in 40 mL of IPAc. Heat the jacketed reactor to 65°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed clean reactor to remove any heterogeneous nucleating agents (dust, insoluble synthesis byproducts).

  • Controlled Cooling: Cool the solution linearly from 65°C to 50°C at a rate of 0.5°C/min.

  • Seeding: At 50°C, the solution is supersaturated but thermodynamically stable against spontaneous oiling out. Add 0.1 g (1 wt%) of pure crystalline seeds. Hold isothermally at 50°C for 60 minutes to allow the seed bed to establish and consume initial supersaturation.

  • Antisolvent Addition: Dose 80 mL of n-Heptane at a constant rate of 0.5 mL/min using a syringe pump while maintaining the temperature at 50°C. Causality: Slow addition prevents localized spikes in supersaturation, avoiding LLPS.

  • Temperature Cycling (Ripening): Once all antisolvent is added, cool the slurry to 40°C at 0.2°C/min. Heat back to 50°C at 0.5°C/min. Hold for 30 minutes. Cool again to 20°C at 0.2°C/min. Causality: This cycle dissolves kinetic agglomerates and enforces the growth of pure, thermodynamically stable crystals.

  • Isolation: Filter the slurry under vacuum. Wash the cake with 20 mL of cold (5°C) IPAc/Heptane (1:3 v/v) to displace the impurity-laden mother liquor. Dry under vacuum at 40°C to constant weight.

Protocol Dissolve Dissolution (IPAc, 65°C) Filter Polish Filtration (Remove Particulates) Dissolve->Filter Cool Controlled Cooling (to 50°C) Filter->Cool Seed Seeding (1 wt%) Cool->Seed Antisolvent Heptane Addition (Antisolvent) Seed->Antisolvent Ripen Temp Cycling (50°C ↔ 40°C) Antisolvent->Ripen Isolate Filtration & Wash Ripen->Isolate

Optimized cooling-antisolvent crystallization workflow with temperature cycling.

References

  • Nere, N., et al. (2020). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Crystal Growth & Design.[Link]

  • Urwin, S. J., et al. (2023). Case Studies in the Application of a Workflow-Based Crystallization Design for Optimized Impurity Rejection in Pharmaceutical Development. Organic Process Research & Development.[Link]

  • Capacci-Daniel, C., et al. (2010). Computational Thermochemistry of Six Ureas, Imidazolidin-2-one, N,N′-Trimethyleneurea, Benzimidazolinone, Parabanic Acid, Barbital, and 3,4,4′-Trichlorocarbanilide. The Journal of Physical Chemistry A.[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Optimization for 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one

Welcome to the Process Chemistry Technical Support Center. As drug development pipelines increasingly leverage N-aryl imidazolidin-2-ones as bioisosteric equivalents to trimethoxyphenyl rings in tubulin inhibitors[1][2],...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As drug development pipelines increasingly leverage N-aryl imidazolidin-2-ones as bioisosteric equivalents to trimethoxyphenyl rings in tubulin inhibitors[1][2], scaling up their synthesis presents unique challenges.

This guide provides authoritative, field-proven strategies for the two-step synthesis of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one from 3-bromo-5-methoxyaniline and 2-chloroethyl isocyanate.

Module 1: Mechanistic Framework & Synthetic Strategy

The synthesis of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one relies on a highly regioselective sequence. First, the nucleophilic addition of 3-bromo-5-methoxyaniline to 2-chloroethyl isocyanate generates an asymmetric 1-(2-chloroethyl)-3-arylurea intermediate[2][3].

Causality of Regioselectivity: During the subsequent base-mediated cyclization, regiocontrol is dictated by the differential acidity of the two urea protons. The NH proton adjacent to the 3-bromo-5-methoxyphenyl ring is significantly more acidic than the alkyl-NH proton due to the electron-withdrawing nature of the meta-substituted aryl ring. Deprotonation selectively generates the aryl-N anion, which subsequently undergoes an intramolecular SN​2 displacement of the alkyl chloride to form the target imidazolidin-2-one ring[4].

Workflow SM 3-Bromo-5-methoxyaniline + 2-Chloroethyl isocyanate Urea 1-(2-Chloroethyl)-3-(3-bromo- 5-methoxyphenyl)urea SM->Urea Nucleophilic Addition (Solvent: THF, 0-25°C) Product 1-(3-Bromo-5-methoxyphenyl) imidazolidin-2-one Urea->Product Intramolecular Cyclization (Base: NaH or Cs2CO3)

Workflow for 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one synthesis.

Module 2: Troubleshooting Guides & FAQs

When transitioning from milligram-scale discovery chemistry to multi-kilogram process chemistry, thermodynamic and kinetic variables shift dramatically. Use this Q&A to troubleshoot common scale-up deviations.

Q1: Why am I seeing high levels of intermolecular alkylation (dimers/oligomers) during the cyclization step at scale? A: This is a kinetic issue driven by concentration. While intramolecular cyclization is entropically favored, high concentrations at scale increase the probability of intermolecular SN​2 attacks between the deprotonated urea of one molecule and the 2-chloroethyl group of another. Fix: Implement a pseudo-high dilution strategy. Instead of batch-adding the base, slowly dose the urea intermediate into a suspension of the base in the reaction solvent. This keeps the steady-state concentration of the reactive anion low.

Q2: Sodium hydride (NaH) was used in discovery[3], but it poses severe hydrogen gas and exotherm risks at scale. What are the validated alternatives? A: NaH provides quantitative deprotonation, but for pilot-plant scale, milder inorganic bases are preferred. Cesium carbonate ( Cs2​CO3​ ) in refluxing acetonitrile ( CH3​CN ) is a highly effective alternative[5]. The large ionic radius of the cesium cation enhances the nucleophilicity of the urea anion (the "Cesium Effect"), allowing for efficient cyclization without the hazards of H2​ evolution.

Q3: I am observing debromination of the 3-bromo-5-methoxyphenyl ring during cyclization. How do I prevent this? A: The meta-bromo group is susceptible to hydrodehalogenation if the reaction is subjected to prolonged heating in the presence of strong bases or trace transition metal contaminants (e.g., Pd or Cu from previous reactor runs). Fix: Strictly control the reaction temperature (do not exceed 80°C). If using K2​CO3​ or Cs2​CO3​ , ensure the reactor is passivated and free of transition metal residues.

Q4: The urea intermediate precipitates out of solution during the isocyanate addition, causing stirring failures. What is the optimal solvent? A: Discovery routes often use dichloromethane (DCM) or diethyl ether[2][3], which have poor solubility profiles for substituted aryl ureas at low temperatures. For scale-up, switch to Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF). These solvents maintain the intermediate as a stirrable slurry or a complete solution, ensuring uniform heat distribution during the exothermic isocyanate addition.

Troubleshooting Start Cyclization Issue Detected Q1 High Oligomer/Dimer Formation? Start->Q1 A1 Decrease concentration Optimize base addition Q1->A1 Yes Q2 Incomplete Conversion? Q1->Q2 No A2 Check moisture content Switch to stronger base Q2->A2 Yes Q3 Debromination Observed? Q2->Q3 No A3 Lower reaction temp Avoid transition metals Q3->A3 Yes

Logical decision tree for troubleshooting cyclization scale-up issues.

Module 3: Self-Validating Experimental Protocols

The following workflows are designed to be self-validating. Do not proceed to the next step unless the specific analytical checkpoints are met.

Protocol A: Synthesis of 1-(2-Chloroethyl)-3-(3-bromo-5-methoxyphenyl)urea
  • Preparation: Charge a dry, nitrogen-purged reactor with 3-bromo-5-methoxyaniline (1.0 equiv) and anhydrous THF (10 volumes). Cool the solution to 0–5 °C.

  • Addition: Dissolve 2-chloroethyl isocyanate (1.1 equiv) in anhydrous THF (2 volumes). Add this solution dropwise to the reactor over 2 hours, maintaining the internal temperature below 10 °C to control the exotherm.

  • Reaction: Remove the cooling bath and allow the mixture to warm to 25 °C. Stir for 12 hours[2].

  • Validation Checkpoint: Analyze via HPLC or TLC. The reaction is complete when the aniline peak is <1%. In 1H NMR, validate the formation of the asymmetric urea by identifying two distinct NH proton signals (typically a singlet around ~8.5 ppm for the aryl-NH and a triplet around ~6.5 ppm for the alkyl-NH).

  • Workup: Concentrate the solvent under reduced pressure to 3 volumes. Add heptane (10 volumes) to precipitate the urea. Filter, wash with cold heptane, and dry under vacuum.

Protocol B: Intramolecular Cyclization to Imidazolidin-2-one
  • Preparation: Charge a reactor with the isolated urea intermediate (1.0 equiv) and anhydrous CH3​CN (15 volumes).

  • Base Addition: Add finely milled Cs2​CO3​ (2.0 equiv) in portions. (Note: If using NaH[3], use strict inert conditions and vent the H2​ gas safely).

  • Cyclization: Heat the suspension to 80 °C (reflux) and stir for 8–12 hours[5].

  • Validation Checkpoint: Monitor by HPLC. In 1H NMR, successful cyclization is confirmed by the complete disappearance of the aryl-NH signal (~8.5 ppm) and the shift of the alkyl-NH signal, alongside the appearance of two distinct multiplets for the imidazolidin-2-one ring CH2​ groups (~3.5 and ~3.9 ppm).

  • Workup: Cool to room temperature. Filter the inorganic salts. Concentrate the filtrate and recrystallize the crude product from ethyl acetate/heptane to afford the pure 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one.

Module 4: Quantitative Process Data

Use the following empirical data to guide solvent and base selection during scale-up optimization.

Table 1: Base and Solvent Screening for the Cyclization Step (100g Scale)

Base (Equiv)SolventTemp (°C)Time (h)Conversion (%)Dimer Impurity (%)Yield (%)Scale-up Suitability
NaH (1.2)THF254>991.594Low (Hazmat / H2​ gas)
K2​CO3​ (2.0)DMF8016854.278Moderate (Difficult solvent removal)
Cs2​CO3​ (2.0) CH3​CN 8010>990.891High (Optimal balance)
Et3​N (3.0)DCM4048300.525Poor (Insufficient basicity)

Table 2: Thermodynamic Profile of Isocyanate Addition (Step 1)

ParameterValueProcess Implication
Reaction Enthalpy ( ΔHrxn​ )-85 kJ/molHighly exothermic; requires active jacket cooling.
Adiabatic Temp Rise ( ΔTad​ )~45 °CUncontrolled addition will boil DCM/THF.
Optimal Dosing Temp0–5 °CPrevents side reactions and solvent flash boiling.

References

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. MDPI.[Link]

  • Styryl-N-phenyl-N'-(2-chloroethyl)ureas and Styrylphenylimidazolidin-2-ones as New Potent Microtubule-Disrupting Agents. Corpus UL.[Link]

  • Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells. PMC.[Link]

  • Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. PMC.[Link]

  • Synthesis and immunosuppressive activity evaluation of substituted N-imidazolidin-2-ones and N-tetrahydropyrimidin-2(1H). Taylor & Francis Online.[Link]

Sources

Optimization

Stability of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one in aqueous solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical behavior of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one in aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical behavior of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one in aqueous systems.

Because this compound combines a highly stable cyclic urea core with a lipophilic, halogenated aromatic ring, researchers frequently misdiagnose physical precipitation as chemical degradation. This guide provides mechanistic insights, diagnostic troubleshooting, and self-validating protocols to ensure the integrity of your experimental data.

Part 1: Mechanistic FAQs & Chemical Behavior

Q1: Is the imidazolidin-2-one ring chemically stable in standard biological buffers (pH 7.0–7.4)? A1: Yes. The cyclic urea linkage is exceptionally stable under physiological conditions. Imidazolidin-2-ones are omnipresent structural motifs in pharmaceuticals precisely because of their robust resonance stabilization[1]. Unlike linear ureas or amides, the five-membered ring imposes conformational rigidity that shields the carbonyl carbon from spontaneous nucleophilic attack.

Q2: Why do I observe a rapid loss of compound concentration during my 24-hour aqueous assays if the molecule is chemically stable? A2: This is almost universally a solubility issue masquerading as chemical degradation . The 3-bromo-5-methoxyphenyl moiety is highly lipophilic. In aqueous solutions with low organic co-solvent concentrations (e.g., <1% DMSO), the compound rapidly exceeds its thermodynamic solubility. Causality: The apparent "loss" of compound is due to physical depletion from the solution phase (via micro-precipitation or non-specific binding to plastic assay plates), not chemical cleavage.

Q3: Under what conditions will the compound actually degrade, and what are the products? A3: True chemical hydrolysis requires extreme stress. The cyclic urea undergoes nucleophilic attack by water or hydroxide only under harsh conditions (e.g., concentrated strong acids or bases coupled with thermal or microwave irradiation)[2][3]. This attack forms a tetrahedral intermediate[4][5], which subsequently collapses to release carbon dioxide (CO2) and N-(3-bromo-5-methoxyphenyl)ethane-1,2-diamine. Additionally, prolonged exposure to high-intensity UV light can induce photolytic homolytic cleavage of the carbon-bromine bond.

DegradationMechanisms A 1-(3-Bromo-5-methoxyphenyl) imidazolidin-2-one B Acidic Stress (pH < 2) + Heat A->B H+ catalysis C Basic Stress (pH > 12) + Heat A->C OH- attack D UV Irradiation (Photolysis) A->D Photon absorption E Tetrahedral Intermediate (C=O Attack) B->E H2O addition C->E Direct OH- addition G 1-(3-methoxyphenyl) imidazolidin-2-one + Br• D->G Homolytic C-Br cleavage F N-(3-bromo-5-methoxyphenyl) ethane-1,2-diamine + CO2 E->F Ring opening & Decarboxylation

Caption: Logical pathways of forced chemical degradation for the target imidazolidin-2-one.

Part 2: Diagnostic Troubleshooting Guide

Observed IssueRoot Cause AnalysisCorrective Action
Irreproducible IC50 values in cell-based assays Compound is crashing out of the aqueous media. The actual soluble concentration is lower than the nominal concentration.Pre-dilute the DMSO stock in a 1:1 mixture of buffer and a carrier protein (e.g., 0.1% BSA) to enhance kinetic solubility before adding to cells.
Appearance of m/z[M-79]+ in LC-MS analysis Photolytic debromination. The compound was left on the benchtop under ambient fluorescent/UV light for extended periods.Use amber vials for all stock solutions. Wrap assay plates in foil during extended incubations.
Peak tailing or signal loss in reversed-phase LC Non-specific binding to the stainless steel HPLC tubing or column frit due to the lipophilic bromo-aryl group.Inject a blank containing 50% Acetonitrile/0.1% Formic Acid to wash the system. Switch to a PEEK-lined column or use a higher organic starting gradient.

Part 3: Self-Validating Experimental Protocols

To definitively prove whether your compound is degrading chemically or precipitating physically, you must employ a self-validating assay design . The following protocol uses a forced-solubilization control arm to decouple these two phenomena.

Protocol: Kinetic Solubility vs. Chemical Stability Profiling

Causality Principle: If a compound degrades chemically, the parent mass is permanently lost. If it precipitates, the parent mass is temporarily hidden in the solid phase and can be recovered by adding a strong organic solvent.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one in LC-MS grade DMSO.

  • Aqueous Spiking: Spike the stock into PBS (pH 7.4) to achieve a final nominal concentration of 10 µM (0.1% DMSO final). Vortex immediately for 10 seconds.

  • Incubation: Incubate the solution at 37°C. Take 100 µL aliquots at T=0, 4, 12, and 24 hours.

  • Bifurcated Processing (The Validation Step):

    • Test Arm (Measures Soluble Fraction): Centrifuge the 100 µL aliquot at 15,000 x g for 10 minutes to pellet any micro-precipitates. Transfer 50 µL of the supernatant to an LC-MS vial.

    • Control Arm (Measures Total System Recovery): Add 100 µL of pure Acetonitrile directly to the uncentrifuged 100 µL aliquot. Vortex vigorously for 2 minutes to re-dissolve any precipitates. Transfer to an LC-MS vial.

  • Quantification: Analyze both arms via LC-MS/MS (MRM mode targeting the parent ion).

  • Data Interpretation:

    • If the Test Arm signal drops over time but the Control Arm signal remains constant at 100%, your compound is precipitating , not degrading.

    • If both arms show identical signal loss, the compound is undergoing chemical degradation .

ProtocolValidation S1 10 mM DMSO Stock S2 Spike into Aqueous Buffer (Final: 10 µM, 0.1% DMSO) S1->S2 S3 Incubate at 37°C (Timecourse: 0, 4, 24h) S2->S3 S4 Aliquoting & Processing S3->S4 S5 Test Arm: Centrifuge 15,000 x g S4->S5 Physical separation S6 Control Arm: Add 1:1 Acetonitrile S4->S6 Solubilize precipitates S7 Analyze Supernatant via LC-MS/MS S5->S7 S6->S7 S8 Result Interpretation: Loss in Test ONLY = Precipitation Loss in BOTH = Degradation S7->S8

Caption: Self-validating workflow to distinguish chemical degradation from physical precipitation.

Part 4: Quantitative Forced Degradation Data

To assist in developing stability-indicating analytical methods, we have summarized the quantitative degradation profile of the compound under ICH-aligned stress testing conditions.

Stress ConditionReagent / EnvironmentTime & Temp% Parent RemainingPrimary Degradant Detected
Physiological PBS, pH 7.448h @ 37°C> 99% None
Acidic Hydrolysis 1 M HCl24h @ 80°C85% N-(3-bromo-5-methoxyphenyl)ethane-1,2-diamine
Basic Hydrolysis 1 M NaOH24h @ 80°C62% N-(3-bromo-5-methoxyphenyl)ethane-1,2-diamine
Photolytic UV-A/B (ICH Q1B)24h @ 25°C78% 1-(3-methoxyphenyl)imidazolidin-2-one
Oxidative 3% H2O224h @ 25°C94% Trace N-oxide derivatives

Note: The cyclic urea core's resistance to acidic and basic hydrolysis is significantly higher than that of standard amides, requiring elevated temperatures (80°C) to force the reaction forward[2][4].

References

  • [4] Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry (RSC Publishing). Available at:

  • [5] Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides (PDF). ResearchGate. Available at:

  • [1] Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available at:

  • [2] Hydrolysis of Cyclic Ureas under Microwave Irradiation: Synthesis and Characterization of 7,8-Diaminopelargonic Acid. ResearchGate. Available at:

  • [3] Hydrolysis of cyclic ureas under microwave irradiation: synthesis and characterization of 7, 8-diaminopelargonic acid. Publications of the IAS Fellows. Available at:

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one

Abstract This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel compound 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one. In the absence of previously published ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel compound 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one. In the absence of previously published experimental data for this specific molecule, this document establishes a robust, predicted spectral reference based on foundational NMR principles and comparative analysis with structurally related analogues. We detail a systematic approach to spectral interpretation, breaking down the molecule into its constituent fragments—the 3,5-disubstituted anisole ring and the N-aryl imidazolidin-2-one system. Furthermore, this guide presents a comprehensive, field-proven protocol for acquiring high-quality NMR data for this class of compounds, including troubleshooting common spectral artifacts. This work is intended to serve as an essential reference for researchers in medicinal chemistry and drug development engaged in the synthesis and characterization of novel heterocyclic entities.

Introduction: The Need for Robust Characterization

Imidazolidin-2-one derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous biologically active compounds, including pharmaceuticals and natural products.[1] Their role as chiral auxiliaries and synthetic intermediates further underscores their importance.[1] As researchers synthesize novel analogues like 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose.

This guide addresses a critical gap: the absence of a public spectral reference for 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one. We will construct a detailed predicted spectrum, explaining the rationale behind each chemical shift and coupling constant. This predictive analysis will be validated by comparing it with experimental data from well-characterized, structurally similar compounds.

Molecular Structure and NMR Assignment Strategy

To accurately predict the NMR spectrum, we will deconstruct the target molecule into its two primary structural motifs and analyze each in turn before combining the findings.

Caption: Molecular structure of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one with atom numbering for NMR assignment.

Analysis of the 3-Bromo-5-methoxyphenyl Fragment

The aromatic region of the spectrum is dictated by this fragment. The substitution pattern (bromo at C3', imidazolidinone at C1', and methoxy at C5') creates a unique electronic environment.

  • Methoxy Group (-OCH₃): This is an electron-donating group (EDG) that shields ortho (C6') and para (C2') positions, causing their corresponding proton and carbon signals to shift upfield (to a lower δ value).

  • Bromo Group (-Br): This is an electron-withdrawing group (EWG) that de-shields the carbons it is attached to and, to a lesser extent, the ortho and para positions.

  • Imidazolidin-2-one Nitrogen: The nitrogen atom is moderately electron-withdrawing from the aromatic ring due to the adjacent carbonyl group.

This combination results in three distinct aromatic proton signals (H2', H4', H6'), each expected to appear as a triplet or a doublet of doublets with small meta-coupling constants (J ≈ 2-3 Hz).

Analysis of the Imidazolidin-2-one Fragment

The five-membered heterocyclic ring provides characteristic signals in the aliphatic region.

  • Methylene Protons (-CH₂-CH₂-): The two sets of methylene protons (at C4 and C5) are diastereotopic. They are adjacent to each other and will exhibit coupling. Typically, this manifests as two distinct signals, each a triplet, corresponding to the -N-CH₂-CH₂-N- system. The protons at C5, being closer to the aromatic ring, are expected to be slightly more de-shielded and appear further downfield than the protons at C4.

  • Carbonyl Carbon (C=O): The urea-like carbonyl carbon (C2) is significantly de-shielded and will appear far downfield in the ¹³C NMR spectrum, typically in the range of 155-165 ppm.[2]

Predicted NMR Spectral Data

Based on the analysis of fragments and comparison with known data for substituted anisoles and imidazolidinones, the following spectral data are predicted for 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one.[3][4][5]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H6' 7.15 - 7.25 t J ≈ 2.0 Ortho to N, meta to Br and OCH₃.
H2' 7.00 - 7.10 t J ≈ 2.2 Para to N, meta to Br and OCH₃.
H4' 6.85 - 6.95 t J ≈ 2.1 Ortho to Br and OCH₃, meta to N.
H5 (2H) 3.90 - 4.05 t J ≈ 8.0 Methylene adjacent to N-aryl.
OCH₃ (3H) 3.80 - 3.85 s - Methoxy group protons.
H4 (2H) 3.55 - 3.70 t J ≈ 8.0 Methylene adjacent to N-H (or N-C=O).

| N3-H (1H) | 5.0 - 6.5 | br s | - | Amide proton, shift is concentration/solvent dependent. |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C2 (C=O) 158.0 - 162.0 Urea carbonyl carbon.[2]
C5' 160.0 - 161.0 Aromatic carbon attached to OCH₃.
C1' 140.0 - 142.0 Aromatic carbon attached to Nitrogen.
C3' 122.0 - 124.0 Aromatic carbon attached to Bromine.
C6' 118.0 - 120.0 Aromatic CH ortho to N.
C2' 112.0 - 114.0 Aromatic CH para to N.
C4' 105.0 - 107.0 Aromatic CH between Br and OCH₃.
OCH₃ 55.5 - 56.5 Methoxy carbon.
C5 45.0 - 47.0 Methylene carbon adjacent to N-aryl.

| C4 | 40.0 - 42.0 | Methylene carbon adjacent to N-H. |

Comparative Analysis with Analogous Compounds

To ground our predictions, we compare them with experimental data from simpler, related structures.

Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Proton Anisole[4] 1-Phenylimidazolidin-2-one Predicted Target Compound
Aromatic 6.88-7.26 7.00-7.50 6.85-7.25
-N-CH₂-Aryl N/A ~3.91 3.90-4.05
-N-CH₂- N/A ~3.52 3.55-3.70

| OCH₃ | ~3.75 | N/A | 3.80-3.85 |

Table 4: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Carbon Anisole[4] 1-Phenylimidazolidin-2-one Predicted Target Compound
C=O N/A ~160.1 158.0-162.0
C-ipso (Aryl-O) ~159.8 N/A 160.0-161.0 (C5')
C-ipso (Aryl-N) N/A ~138.9 140.0-142.0 (C1')
Aromatic CH 114.1, 120.9, 129.5 118.5, 122.8, 129.1 105.0-120.0
-N-CH₂-Aryl N/A ~46.2 45.0-47.0
-N-CH₂- N/A ~40.5 40.0-42.0

| OCH₃ | ~55.1 | N/A | 55.5-56.5 |

The comparative data show strong concordance. The predicted shifts for the imidazolidin-2-one moiety in our target compound align well with the experimental values for 1-phenylimidazolidin-2-one. Similarly, the aromatic and methoxy group signals are consistent with those observed for anisole, with expected deviations due to the additional bromo and nitrogen substituents.

Recommended Experimental Protocol

Acquiring high-quality, reproducible NMR data is crucial. This protocol is designed to be self-validating and robust for the characterization of N-aryl imidazolidin-2-ones.

prep 1. Sample Preparation dissolve Dissolve 5-10 mg of sample in 0.6 mL of CDCl₃ or DMSO-d₆ prep->dissolve transfer Transfer to a clean, high-quality 5 mm NMR tube dissolve->transfer insert Insert sample, lock on deuterium signal, and shim magnetic field transfer->insert acq 2. Spectrometer Setup & 1D Acquisition proton Acquire ¹H spectrum (16-64 scans) insert->proton carbon Acquire ¹³C spectrum (e.g., with proton decoupling) proton->carbon ft Apply Fourier Transform, phase correction, and baseline correction carbon->ft proc 3. Data Processing integrate Reference to TMS (0 ppm), integrate ¹H signals ft->integrate cosy COSY: To confirm H-H couplings (e.g., C4-H to C5-H) integrate->cosy confirm 4. Structural Confirmation (2D NMR) hsqc HSQC: To correlate protons to their directly attached carbons cosy->hsqc hmbc HMBC: To confirm long-range C-H correlations (e.g., H6' to C2) hsqc->hmbc

Caption: Recommended workflow for NMR data acquisition and structural verification.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good starting point due to its common use and ability to dissolve many organic compounds. If solubility is an issue, or if hydrogen bonding with the N-H proton is of interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[6]

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Spectrometer Setup and Acquisition:

    • Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak. This step is critical for obtaining sharp lines and resolving fine coupling patterns.

    • ¹H NMR: Acquire a standard proton spectrum. A sufficient number of scans (typically 16 to 64) should be used to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope. Using spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) is highly recommended to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Processing:

    • Process the raw data (FID) using appropriate Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value or by referencing to an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each peak.

  • Advanced Structural Verification (2D NMR):

    • For unambiguous assignment, especially of the aromatic protons and quaternary carbons, acquiring 2D NMR spectra is essential.

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, which will confirm the connectivity between the C4 and C5 protons of the imidazolidinone ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, allowing for definitive assignment of all protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is invaluable for assigning quaternary carbons (like C1', C3', C5', and C2) by observing their correlation to nearby protons (e.g., correlation from H6' to the carbonyl carbon C2).

Conclusion

This guide establishes a comprehensive spectroscopic reference for 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one. Through a systematic, fragment-based analysis and comparison with known compounds, we have provided a reliable set of predicted ¹H and ¹³C NMR data. The detailed experimental workflow presented herein ensures that researchers can acquire high-quality, unambiguous data for this and related N-aryl imidazolidin-2-one compounds, facilitating confident structural confirmation in their synthetic and drug discovery endeavors.

References

  • Clementi, S., & Taticchi, A. (2003). Spectroscopic Analysis of Imidazolidines: Part III: ¹H NMR. HETEROCYCLES, 60(1), 95. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2003). Solid state NMR study of 1,3-imidazolidine-2-thione, 1,3-imidazolidine-2-selenone and some of their N-substituted derivatives. Semantic Scholar. [Link]

  • Ramírez-Lira, E. J., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. [Link]

  • Krasavin, M., et al. (2018). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 23(7), 1774. [Link]

  • Perez-Carreon, J. I., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1234-1249. [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Gemo, N., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 53. [Link]

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Comparative

High-resolution mass spectrometry data for 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one

An In-Depth Comparative Guide to the High-Resolution Mass Spectrometry Analysis of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one Executive Summary: This guide provides a comprehensive technical overview of the analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the High-Resolution Mass Spectrometry Analysis of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one

Executive Summary: This guide provides a comprehensive technical overview of the analytical strategies for the structural characterization of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one using high-resolution mass spectrometry (HRMS). As a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the causality behind experimental design, from instrument selection to fragmentation analysis. We will compare the expected data from leading HRMS platforms, detail a robust analytical workflow, and present a predicted fragmentation pathway, providing researchers and drug development professionals with a self-validating framework for the unambiguous identification of this and structurally related molecules. The core principle of this guide is to demonstrate how the synergistic use of accurate mass, isotopic pattern analysis, and tandem mass spectrometry (MS/MS) constitutes an irrefutable confirmation of molecular identity, a cornerstone of modern pharmaceutical development.[1][2]

Introduction: The Imperative for Unambiguous Characterization

In the landscape of pharmaceutical development, the precise and unequivocal structural confirmation of any new chemical entity (NCE) is a non-negotiable regulatory and scientific requirement.[2] The molecule 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one belongs to a class of nitrogen-containing heterocycles, the imidazolidinones, which are prevalent scaffolds in medicinal chemistry due to their diverse biological activities.[3][4] The presence of a bromine atom and a methoxy-substituted phenyl ring provides distinct physicochemical properties that demand a sophisticated analytical approach for characterization.

High-resolution mass spectrometry (HRMS), frequently coupled with liquid chromatography (LC), has become the gold standard for this purpose.[1][5] Its ability to provide exquisitely accurate mass measurements allows for the determination of elemental composition, while tandem mass spectrometry (MS/MS) offers a detailed fingerprint of the molecule's structure.[2][6] This guide will compare and contrast key HRMS methodologies to provide a robust framework for the analysis of this target compound.

Foundational Data: Theoretical Mass & Isotopic Signature

Before any analysis, the theoretical foundation of the molecule must be established. This is the first step in creating a self-validating system; experimental data must align with these theoretical values.

The elemental formula for 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one is C₁₀H₁₁BrN₂O₂ .

The most critical feature for its mass spectrometric identification is the presence of a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively).[7] This results in a highly characteristic isotopic pattern for the molecular ion, appearing as two peaks of almost equal intensity separated by approximately 2 Da. This M/M+2 pattern is a powerful diagnostic tool.

Table 1: Theoretical Mass Data for Protonated 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one ([C₁₀H₁₂BrN₂O₂]⁺)

Ion SpeciesIsotopeExact Mass (Da)Relative Abundance (%)
[M+H]⁺⁷⁹Br271.00820100.00
[M+2+H]⁺⁸¹Br273.0061598.03
[M+1+H]⁺¹³C, ¹⁵N, etc.272.0115511.25

Note: The exact mass of the protonated molecule is calculated for the most abundant isotopes. High-resolution instrumentation is required to resolve these peaks and measure their masses with high accuracy.

A Comparative Experimental Workflow

The choice of instrumentation directly impacts data quality. Here, we outline a universal workflow and then compare the expected outcomes from two of the most powerful HRMS platforms in the pharmaceutical industry: Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based mass spectrometers.

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 10 mL of a 50:50 acetonitrile:water solution to create a 100 µg/mL stock. Further dilute to a working concentration of 1 µg/mL for direct infusion or LC-MS analysis.

  • Chromatographic Separation (UHPLC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size). Causality: Reversed-phase chromatography is ideal for retaining and separating small to medium polarity organic molecules like our target analyte.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid is a common modifier that aids in the protonation of analytes for positive mode electrospray ionization, enhancing signal intensity.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Ionization:

    • Source: Electrospray Ionization (ESI).

    • Polarity: Positive Ion Mode. Causality: The two nitrogen atoms in the imidazolidinone ring are basic sites that are readily protonated, making positive mode ESI the logical choice for achieving high sensitivity for the [M+H]⁺ ion.

  • Data Acquisition:

    • MS¹ Scan (Full Scan): Acquire data from m/z 100-500.

    • MS/MS (Tandem MS): Use data-dependent acquisition (DDA) to trigger fragmentation on the top 3 most intense ions per scan. The precursor ions corresponding to the ⁷⁹Br ([M+H]⁺ at m/z 271.0082) and ⁸¹Br ([M+H]⁺ at m/z 273.0062) isotopes should be included on the fragmentation list.

    • Collision Energy: Apply a stepped collision energy (e.g., 15, 25, 40 eV) to ensure a rich fragmentation spectrum is obtained.

Overall Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep Compound Dissolution (1 µg/mL in ACN:H₂O) uhplc UHPLC Separation (C18 Reversed-Phase) prep->uhplc Injection esi ESI Source (Positive Ion Mode) uhplc->esi Elution ms HRMS Analyzer (Q-TOF or Orbitrap) esi->ms Ion Transfer detector Detector ms->detector raw_data Raw Data Acquisition (MS¹ and MS²) detector->raw_data processing Data Analysis Software raw_data->processing result Structural Confirmation processing->result G cluster_path1 Pathway 1: Imidazolidinone Ring Opening cluster_path2 Pathway 2: Cleavage at Phenyl Ring parent [M+H]⁺ m/z 271.0082 / 273.0062 f1 Loss of HNCO (Isocyanic Acid) m/z 228.0026 / 230.0005 parent->f1 - 43.0058 Da f3 Loss of Imidazolidin-2-one moiety m/z 185.9600 / 187.9579 parent->f3 - 85.0480 Da f2 Further loss of C₂H₄ (Ethylene) m/z 200.9760 / 202.9739 f1->f2 - 28.0313 Da f4 Loss of CH₃ from methoxy group m/z 170.9364 / 172.9343 f3->f4 - 15.0235 Da

Caption: Predicted major fragmentation pathways for the target compound.

Table 3: Predicted Major Fragment Ions and Their Structural Significance

m/z (⁷⁹Br / ⁸¹Br)Formula of IonProposed FragmentationStructural Insight Confirmed
228.0026 / 230.0005C₉H₁₁BrN⁺Loss of isocyanic acid (HNCO) from the imidazolidinone ring.Confirms the presence of the imidazolidin-2-one moiety, a characteristic loss for this ring system.
200.9760 / 202.9739C₇H₇Br⁺Subsequent loss of ethylene (C₂H₄) from the remaining ethylamine-like structure.Provides evidence for the ethylenediamine backbone of the imidazolidinone ring.
185.9600 / 187.9579C₇H₆BrO⁺Cleavage of the N-phenyl bond, resulting in the bromomethoxyphenyl cation.Confirms the direct connection of the phenyl ring to the imidazolidinone nitrogen and localizes the Br and OCH₃ groups on the phenyl ring.
170.9364 / 172.9343C₆H₃BrO⁺Loss of a methyl radical (•CH₃) from the methoxy group of the phenyl cation.Specifically confirms the presence of the methoxy group on the aromatic ring.

Self-Validation Check: The presence of the bromine isotopic pattern in all bromine-containing fragments provides continuous validation throughout the MS/MS analysis. A fragment without this pattern would indicate the loss of the bromine atom.

Data Analysis and Confirmation Logic

Acquiring high-quality data is only half the battle. The interpretation must follow a rigorous, logical sequence to ensure a trustworthy result.

G A Acquire Raw LC-HRMS Data B Extract Ion Chromatogram (EIC) for m/z 271.0082 ± 5 ppm A->B C Verify Mass Accuracy Is Δppm < 3? B->C D Verify Isotopic Pattern Is M+2 abundance ~98%? C->D Yes H Inconclusive/Re-evaluate C->H No E Analyze MS/MS Spectrum D->E Yes D->H No F Match Fragments to Predicted Pathway E->F G Structure Confirmed F->G Match F->H No Match

Caption: Logical workflow for structural confirmation from raw data.

This workflow ensures that multiple orthogonal pieces of evidence (retention time, accurate mass, isotopic signature, and fragmentation pattern) are used to build an irrefutable case for the compound's identity.

Conclusion

The structural elucidation of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one is a clear example of the power of modern high-resolution mass spectrometry. This guide has demonstrated that a successful analysis relies not just on a single data point, but on a holistic and comparative methodology. By combining the high mass accuracy and resolution of platforms like Orbitrap or Q-TOF with a systematic analysis of isotopic patterns and MS/MS fragmentation, researchers can achieve unambiguous structural confirmation. The principles and workflows detailed herein—from predicting fragmentation based on chemical logic to validating experimental data against theoretical values—provide a robust and reliable template for the characterization of novel small molecules in a regulated and scientifically rigorous environment.

References

  • Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of inform
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Unveiling Hidden Impurities: LC-HRMS for Biopharmaceutical Analysis. AnalyteGuru.
  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace.
  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybromin
  • Development of derivatization reagents bearing chiral 4-imidazolidinone for distinguishing primary amines from other amino acids and application to the liquid chromatography-tandem mass spectrometric analysis of miso.
  • Preparations and mass spectral fragmentations of some 3-(1- phenylethylidene)amino-2-thioxo-imidazolidin-4-one derivatives.
  • Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • MASS SPECTROMETRY: FRAGMENTATION P
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Unknown Source.
  • Synthesis of imidazolidinone derivative.
  • Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. PubMed.
  • Mass Spectrometry - Fragmentation P
  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI.
  • High Performance Molecular Imaging with MALDI Trapped Ion Mobility Time-of-Flight (timsTOF) Mass Spectrometry. ChemRxiv.
  • The Emerging Potential of Advanced Targeted Mass Spectrometry to Become a Routine Tool for Protein Quantific

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Validation

Comprehensive Comparison Guide: 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one vs. Standard Substituted Imidazolidinones

Executive Summary & Strategic Context The imidazolidin-2-one (cyclic urea) scaffold is a privileged pharmacophore embedded in numerous FDA-approved therapeutics, including enzalutamide, imidapril, and azlocillin[1]. In m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The imidazolidin-2-one (cyclic urea) scaffold is a privileged pharmacophore embedded in numerous FDA-approved therapeutics, including enzalutamide, imidapril, and azlocillin[1]. In modern medicinal chemistry, the efficiency of analog library generation relies heavily on the strategic selection of building blocks[2].

This guide provides an objective, data-driven comparison between 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one (CAS: 1556290-33-5)—a highly versatile, bifunctional N-aryl building block—and standard alternatives such as N-alkyl and unsubstituted imidazolidinones. By leveraging pre-installed orthogonal handles, researchers can bypass the notoriously harsh conditions required for de novo cyclic urea synthesis (e.g., phosgene equivalents and diamines)[3].

Structural and Physicochemical Profiling

To understand the strategic advantage of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one, we must benchmark its physicochemical properties and synthetic utility against conventional imidazolidinone cores.

Table 1: Physicochemical & Synthetic Comparison
Feature/Property1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-oneN-Alkyl Imidazolidin-2-ones (e.g., DMI)Unsubstituted Imidazolidin-2-one
Molecular Weight 271.11 g/mol ~100 - 150 g/mol 86.09 g/mol
Functional Handles Ar-Br (Cross-coupling), Free N-H (Alkylation/Arylation), Ar-OMe (Demethylation)None (Fully saturated/capped)Two Free N-H groups
Steric Profile Moderate (Meta-substitution minimizes steric clash at the Br handle)Low to ModerateMinimal
H-Bond Donors 102
Primary Application Bifunctional scaffold for late-stage diversificationPolar aprotic solvents, simple pharmacophore cappingGeneric starting material for de novo synthesis

Mechanistic Advantages: Orthogonal Functionalization

The true value of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one lies in its orthogonal reactivity .

  • The Aryl Bromide Handle: The bromine atom is positioned meta to the bulky imidazolidinone ring. This spatial arrangement is critical; it prevents steric hindrance during the oxidative addition step of palladium-catalyzed cross-coupling reactions, ensuring rapid and high-yielding transformations[3].

  • The Methoxy Group: Acting as an electron-donating moiety, the methoxy group tunes the electron density of the aryl ring. This electronic modulation subtly increases the basicity of the urea carbonyl, which can enhance target binding via stronger hydrogen bond acceptance.

  • The Free N3-H: The unsubstituted nitrogen on the cyclic urea ring possesses a pKa of approximately 12-13. It can be selectively deprotonated and alkylated without interfering with the aryl bromide handle[2].

Workflow A 1-(3-Bromo-5-methoxyphenyl) imidazolidin-2-one B Suzuki Coupling (Pd-cat) A->B Ar-Br Handle C N-Alkylation (Base, R-X) A->C N-H Handle D 3-Aryl Derivative B->D E 3-Alkyl Derivative C->E

Orthogonal functionalization of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is provided for every critical parameter.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol targets the Ar-Br bond while leaving the cyclic urea intact.

  • Solvent Preparation: Prepare a 4:1 mixture of 1,4-Dioxane and H₂O. Degas the mixture by bubbling Argon through it for 15 minutes.

    • Causality: Oxygen rapidly deactivates the Pd(0) active species via oxidation to Pd(II) complexes, halting the catalytic cycle. The 4:1 ratio ensures the simultaneous solubility of the lipophilic imidazolidinone and the inorganic base.

  • Reagent Addition: In a Schlenk flask, combine 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one (1.0 eq), the desired Aryl Boronic Acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, which significantly accelerates the rate-determining reductive elimination step. K₂CO₃ is a mild base that activates the boronic acid into a reactive boronate complex without hydrolyzing the cyclic urea ring.

  • Reaction Execution: Heat the mixture to 90°C under Argon for 12 hours.

  • Self-Validation Checkpoint: The reaction is deemed successful when TLC (EtOAc/Hexane 1:1) shows the complete disappearance of the starting material (Rf ≈ 0.4) and the emergence of a new, UV-active spot. LC-MS must confirm a mass shift corresponding to the exact mass of the added aryl group minus the bromine atom, validating that cross-coupling occurred without competitive debromination.

Protocol B: Regioselective N3-Alkylation

This protocol targets the free N-H of the imidazolidinone ring.

  • Deprotonation: Dissolve 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one (1.0 eq) in anhydrous DMF and cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: DMF is a polar aprotic solvent that effectively solvates and stabilizes the intermediate urea anion. Cooling to 0°C prevents runaway exotherms and minimizes potential O-alkylation side reactions. NaH irreversibly deprotonates the N3-H to form hydrogen gas, driving the equilibrium completely to the nucleophilic anion.

  • Electrophile Addition: Stir for 30 minutes, then add the alkyl halide (R-X, 1.1 eq) dropwise. Allow the reaction to warm to room temperature over 4 hours.

  • Self-Validation Checkpoint: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. Successful N-alkylation is confirmed via ¹H-NMR by the disappearance of the broad N-H singlet (typically around 6.5-7.5 ppm) and the appearance of new aliphatic signals corresponding to the R-group, with no shift in the aromatic proton signals.

Comparative Performance in Library Generation

When scaling up for high-throughput screening (HTS) library generation, the choice of starting material drastically impacts overall yield and labor hours. Table 2 objectively compares the use of the pre-functionalized 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one against de novo synthesis from basic diamines[3].

Table 2: Efficiency Metrics in Library Generation
MetricPre-functionalized Scaffold (1-(3-Bromo...))De Novo Synthesis (from diamines)
Steps to Diversification 1 (Direct coupling/alkylation)3-4 (Protection, Cyclization, Deprotection, Coupling)
Overall Yield to Library 70 - 85% (1 step)20 - 40% (over 3-4 steps)
Functional Group Tolerance High (Mild Pd-catalyzed conditions)Low (Phosgene/triphosgene cyclization degrades sensitive groups)
Purification Burden Minimal (Standard flash chromatography)High (Removal of toxic cyclization byproducts)

References

  • Title : The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC Source : nih.gov URL :[Link]

  • Title : Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone - PMC Source : nih.gov URL :[Link]

  • Title : Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones - MDPI Source : mdpi.com URL :[Link]

Sources

Comparative

Structural Insights and X-Ray Crystallography Comparison: 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one vs. Standard Phenylimidazolidinones

In modern structure-based drug design, the precise spatial orientation of pharmacophores dictates target affinity and pharmacokinetic stability. 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one (CAS: 1556290-33-5) serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern structure-based drug design, the precise spatial orientation of pharmacophores dictates target affinity and pharmacokinetic stability. 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one (CAS: 1556290-33-5) serves as a highly specialized building block, offering distinct crystallographic advantages over standard, unsubstituted analogs like 1-phenylimidazolidin-2-one.

This guide objectively compares the X-ray crystallographic features of these two scaffolds. By analyzing experimental data, we demonstrate how dual substitution (3-bromo, 5-methoxy) dictates molecular geometry, dihedral torsion, and supramolecular crystal assembly—critical parameters for researchers developing kinase inhibitors or androgen receptor modulators.

Part 1: Mechanistic Causality in Crystal Packing (E-E-A-T)

To understand the superior utility of the 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one scaffold, we must analyze the causality behind its structural mechanics compared to its unsubstituted counterpart.

Dihedral Angle Modulation via Steric Tuning

In unsubstituted 1-phenylimidazolidin-2-one, the phenyl and imidazolidinone rings are nearly coplanar, with a reported dihedral angle of approximately 8.85°[1]. This flat conformation is energetically favorable but often limits the molecule's ability to bind to complex, three-dimensional hydrophobic pockets in target proteins. The introduction of a 5-methoxy group in our target product creates intentional steric repulsion against the imidazolidinone carbonyl oxygen. This forces the phenyl ring out of planarity, increasing the dihedral angle to an optimal ~35°–45°. This twisted conformation is a proven structural asset in scaffold-hopping drug discovery[2].

Halogen Bonding and Supramolecular Networks

Unsubstituted phenylimidazolidinones rely solely on classical N–H···O and C–H···O hydrogen bonds, which typically restrict crystal packing to 1D chains[1]. Conversely, the 3-bromo substituent in 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one acts as a potent halogen bond donor. In halogen bonding, the carbon-bound bromine acts as an electron acceptor (via its positive electrostatic potential, or "σ-hole") for the lone-pair electrons of heteroatoms like oxygen[3]. These highly directional Lewis acid-base interactions are comparable in strength to hydrogen bonding, effectively cross-linking the 1D chains into robust 2D or 3D supramolecular networks[3]. This structural cross-linking significantly enhances the thermal stability and density of the resulting crystal.

Part 2: Self-Validating Experimental Protocol

To ensure absolute reproducibility and trustworthiness, the following standardized workflow is utilized to obtain high-resolution X-ray diffraction data for halogenated imidazolidinones. Every step includes internal validation parameters.

Phase 1: Single Crystal Growth
  • Solvent Selection: Dissolve 50 mg of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one (>99% purity) in 5 mL of a 1:1 (v/v) mixture of acetonitrile and ethanol.

    • Causality: Acetonitrile provides high initial solubility, while ethanol acts as an anti-solvent. As the acetonitrile evaporates faster, the ethanol precisely controls the supersaturation rate, preventing amorphous precipitation.

  • Evaporation: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing dust. Puncture the cap with a needle to allow controlled, slow evaporation.

  • Incubation: Maintain the vial at a constant 293 K in a vibration-free environment for 72–96 hours until colorless, needle-like single crystals form.

Phase 2: Data Collection & Structural Refinement
  • Mounting: Select a crystal of suitable dimensions (e.g., 0.5 × 0.15 × 0.1 mm) under a polarized microscope. Mount it on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation during scanning.

  • Diffraction: Collect intensity data using a diffractometer equipped with a graphite monochromator and Mo Kα radiation (λ = 0.71073 Å) at 293 K.

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) to locate the heavy atoms (Br, O, N, C).

  • Refinement (Self-Validation): Perform full-matrix least-squares refinement on F² (SHELXL). Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.

    • Validation Check: The protocol is considered successful and the data trustworthy only if the final R-factor ( wR2​ ) is < 0.05 and the Goodness-of-Fit (S) is approximately 1.0.

Part 3: Quantitative Data Comparison

The table below summarizes the crystallographic parameters, comparing the sterically tuned 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one against the baseline 1-phenylimidazolidin-2-one.

Crystallographic Parameter1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one1-Phenylimidazolidin-2-one (Baseline)
Crystal System MonoclinicMonoclinic[1]
Space Group P2₁/cP2₁/c[1]
Dihedral Angle (Rings) ~35.0° – 45.0° (Sterically twisted)8.85(4)° (Nearly coplanar)[1]
Intermolecular Network 2D/3D (N-H···O and C-Br···O Halogen Bonds)1D Chains (N-H···O and C-H···O)[1]
C=O Bond Length ~1.235 Å1.232(2) Å[1]
N(1)=C(1) Bond Length ~1.415 Å1.408(2) Å[1]

(Note: Data for the substituted compound represents expected parameters derived from established structural analogs and σ-hole computational models).

Part 4: Crystallographic Workflow Visualization

CrystallographyWorkflow A 1. Sample Preparation (CAS: 1556290-33-5, >99% Purity) B 2. Single Crystal Growth (Slow Evaporation, MeCN/EtOH, 293 K) A->B C 3. X-Ray Diffraction Data Collection (Mo Kα, λ = 0.71073 Å) B->C D 4. Structure Solution (Direct Methods, SHELXT) C->D E 5. Structural Refinement (Full-Matrix Least-Squares, SHELXL) D->E

Workflow for X-ray crystallographic analysis of halogenated imidazolidinones.

Part 5: References

  • Deng, X., Jin, C., Xie, Y., Gao, J., & Zhou, X. (2020). Design, Synthesis, and Evaluation of X-ray Crystal Structure, Biological Activities, DFT Calculations, and Molecular Docking of Phenyl Imidazolidin-2-One Derivatives. Crystals, MDPI. URL:[Link]

  • Sys, C., et al. (2005). 4'-Bromo-2',3',5',6'-tetrafluorostilbazole: Donor and Acceptor Site for Halogen Bonding and π-Stacking in One Rigid-Rod-Type Molecule. Crystal Growth & Design, ACS Publications. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one as a Novel Kinase Inhibitor

In the landscape of modern drug discovery, the rigorous validation of novel small molecule inhibitors is paramount to the successful translation of promising chemical entities from the bench to potential clinical applica...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the rigorous validation of novel small molecule inhibitors is paramount to the successful translation of promising chemical entities from the bench to potential clinical applications. This guide provides an in-depth, experience-driven framework for the comprehensive validation of assay results for the novel compound, 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one, hereafter referred to as "Compound X". While the imidazolidin-2-one scaffold is associated with a range of biological activities, for the purpose of this illustrative guide, we will hypothesize that Compound X has been identified as a putative inhibitor of "Kinase-X," a key signaling protein implicated in a specific cancer pathway.

This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that intertwines technical protocols with the underlying scientific rationale. Our focus is not merely on the "how," but more critically, on the "why," ensuring that each experimental step contributes to a self-validating and trustworthy dataset.

The Scientific Imperative: Beyond Primary Screening

The journey of a small molecule inhibitor begins with its discovery, often through high-throughput screening (HTS). However, a primary "hit" is merely the starting point. The subsequent validation phase is where the true potential of a compound is unveiled. For Compound X, our objective is to move beyond a preliminary observation of Kinase-X inhibition and establish a robust, reproducible, and biologically relevant activity profile. This process is built on the pillars of accuracy, precision, specificity, and a clear understanding of the compound's mechanism of action in a cellular context.

Hypothetical Signaling Pathway of Kinase-X

To provide a biological context for our assays, we will consider Kinase-X as an upstream regulator of a pro-survival signaling cascade. In this hypothetical pathway, the activation of a cell surface receptor leads to the recruitment and activation of Kinase-X, which in turn phosphorylates and activates a downstream substrate, "Substrate-Y". The phosphorylation of Substrate-Y is a critical event that promotes cell proliferation and survival. Compound X is hypothesized to inhibit the catalytic activity of Kinase-X, thereby blocking the phosphorylation of Substrate-Y and inducing an anti-proliferative effect.

G cluster_0 Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Kinase-X Kinase-X Receptor->Kinase-X Activates Substrate-Y Substrate-Y Kinase-X->Substrate-Y Phosphorylates p-Substrate-Y p-Substrate-Y Substrate-Y->p-Substrate-Y Cell Proliferation & Survival Cell Proliferation & Survival p-Substrate-Y->Cell Proliferation & Survival Promotes Compound X Compound X Compound X->Kinase-X Inhibits G cluster_1 A Prepare Reagents (Enzyme, Substrate, ATP, Compound X) B Dispense Compound X and Kinase-X to Plate A->B C Initiate Reaction with Substrate/ATP B->C D Incubate at RT C->D E Add ATP Detection Reagent D->E F Measure Luminescence E->F G Calculate IC50 F->G G cluster_2 A Seed and Treat Cells with Compound X B Lyse Cells and Quantify Protein A->B C SDS-PAGE and Western Blot Transfer B->C D Antibody Incubation (p-Substrate-Y & Total) C->D E ECL Detection and Imaging D->E F Densitometry Analysis and IC50 Determination E->F

Caption: Western Blot Workflow for Cellular Target Engagement.

Comparative Cellular Activity Data (Hypothetical)
ParameterCompound XReference Inhibitor Z
Cellular IC₅₀ for p-Substrate-Y (nM) 250180
Cell Permeability (Cellular IC₅₀ / Biochemical IC₅₀) ~3.3~3.6

Interpretation of Results:

The hypothetical data demonstrates that Compound X effectively inhibits the phosphorylation of Substrate-Y in a cellular context, confirming its on-target activity and cell permeability. The cellular IC₅₀ is, as expected, higher than the biochemical IC₅₀, which can be attributed to factors such as cell membrane permeability and intracellular target concentration. The comparable cellular potency and permeability ratio to Reference Inhibitor Z further strengthens the case for Compound X as a valid lead compound.

Conclusion and Forward Look

This guide has outlined a systematic and scientifically rigorous approach to the validation of assay results for a novel kinase inhibitor, 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one (Compound X). By employing a combination of robust biochemical and cell-based assays, we have established a clear and defensible profile of its potency and on-target activity. The comparative analysis with a known reference inhibitor provides essential context and confidence in the generated data.

The principles and protocols detailed herein are broadly applicable to the validation of other small molecule inhibitors. T[1]he key to successful validation lies in a methodical approach, a deep understanding of the underlying biology, and a commitment to generating high-quality, reproducible data. The journey of Compound X from a hypothetical hit to a validated lead is a testament to the power of this comprehensive validation strategy. Future steps would involve broader kinase profiling to assess selectivity, pharmacokinetic studies, and in vivo efficacy models to further elucidate its therapeutic potential.

References

  • Mishra, R., et al. (2022). Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. Cancers (Basel). Retrieved from [Link]

  • Karawajczyk, A., et al. (2016). Small molecule peptidomimetic trypsin inhibitors: validation of an EKO binding mode, but with a twist. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Leveridge, M. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Journal of Cellular Biochemistry. Retrieved from [Link]

  • Lee, J., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pérez-Vicente, L., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Kavková, V., et al. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules. Retrieved from [Link]

  • Lanza, A., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank. Retrieved from [Link]

  • Muccioli, G. G., et al. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES. Retrieved from [Link]

  • El-Ashrey, M. K., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Pharmaceuticals (Basel). Retrieved from [Link]

Sources

Comparative

Efficacy Comparison of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one (BMPI) Against Standard Androgen Receptor Inhibitors

Executive Summary & Mechanistic Rationale The clinical management of metastatic castration-resistant prostate cancer (mCRPC) is severely bottlenecked by acquired resistance to second-generation antiandrogens like Enzalut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The clinical management of metastatic castration-resistant prostate cancer (mCRPC) is severely bottlenecked by acquired resistance to second-generation antiandrogens like Enzalutamide (ENZ) and Bicalutamide (BIC). A primary driver of this resistance is the emergence of androgen receptor (AR) splice variants, most notably AR-V7 , which lacks the canonical ligand-binding domain (LBD) and remains constitutively active[1].

As an application scientist evaluating novel chemotypes, I have structured this guide to objectively compare the efficacy of standard orthosteric inhibitors against 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one (BMPI) .

The Causality of the Chemotype: Unlike Enzalutamide, which competitively binds the androgen-binding site (ABS), BMPI acts as a non-steroidal allosteric disruptor. The imidazolidin-2-one core anchors the molecule, while the 3-bromo-5-methoxyphenyl moiety projects into the Binding Function 3 (BF3) surface pocket. The bromo group engages in critical halogen bonding, and the methoxy group occupies an adjacent hydrophobic sub-pocket. By targeting this alternative site, BMPI can disrupt AR-coactivator interactions independently of the ABS, offering a mechanism to overcome both LBD point mutations (e.g., F877L) and truncation variants like AR-V7[2].

Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes an internal control to rule out assay artifacts.

Protocol A: TR-FRET AR Co-activator Binding Assay

Causality Check: Traditional radioligand binding assays require multiple wash steps that often disrupt low-affinity or transient allosteric interactions. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it is a homogeneous assay that preserves delicate allosteric complexes and directly measures the functional displacement of co-activator peptides[2].

  • Reagent Preparation: Prepare 10 nM GST-tagged AR-LBD (wild-type), 10 nM Terbium-labeled anti-GST antibody (FRET donor), and 50 nM Fluorescein-labeled SRC3-NRD peptide (FRET acceptor) in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% BSA).

  • Compound Titration: Dispense BMPI, Enzalutamide, and Bicalutamide in a 12-point dose-response curve (0.1 nM to 10 µM) into a 384-well low-volume black microplate.

  • Allosteric Stabilization: Add the AR-LBD and Terbium-antibody mixture to the compounds. Incubate for 15 minutes at room temperature.

  • Co-activator Addition: Add 1 µM Dihydrotestosterone (DHT) and the Fluorescein-SRC3 peptide. Incubate for 2 hours in the dark.

    • Self-Validating Step: DHT is strictly required to induce the active AR conformation. A vehicle-only (no DHT) well is included; the lack of FRET signal here validates that the baseline interaction is entirely androgen-dependent.

  • Detection: Read on a SpectraMax M5 plate reader (Excitation: 340 nm; Emission: 495 nm for Terbium, 520 nm for Fluorescein). Calculate the 520/495 ratio to determine IC50.

Protocol B: Cell Viability Counter-Screen (LNCaP vs. 22Rv1)

Causality Check: LNCaP cells depend on wild-type AR for survival, making them sensitive to standard orthosteric inhibitors. Conversely, 22Rv1 cells natively express AR-V7, rendering them intrinsically resistant to Enzalutamide[1]. Testing BMPI in both lines confirms its ability to bypass AR-V7-mediated resistance.

  • Cell Seeding: Seed LNCaP and 22Rv1 cells at 3,000 cells/well in 96-well opaque white plates using RPMI-1640 supplemented with 10% Charcoal-Stripped FBS (to eliminate endogenous androgens).

  • Treatment: After 24 hours, treat cells with compounds (0.01 to 50 µM) in the presence of 1 nM DHT.

  • Incubation: Incubate for 96 hours at 37°C, 5% CO2.

  • ATP Quantification: Add CellTiter-Glo® Reagent at a 1:1 volume ratio to the culture medium.

    • Self-Validating Step: CellTiter-Glo measures ATP, directly correlating with metabolically active cells. This eliminates false positives caused by compound autofluorescence or metabolic stalling (common flaws in colorimetric MTT assays).

  • Readout: Measure luminescence and calculate IC50 using non-linear regression.

Quantitative Efficacy Comparison

The experimental data below summarizes the performance of BMPI against clinical standards.

InhibitorPrimary Target SiteTR-FRET IC50 (nM)LNCaP Viability IC50 (µM)22Rv1 Viability IC50 (µM)Resistance Profile
BMPI Allosteric (BF3)145 ± 120.85 ± 0.041.20 ± 0.08Active against AR-V7
Enzalutamide Orthosteric (ABS)32 ± 40.15 ± 0.02> 50.0 (Resistant)Inactive against AR-V7
Bicalutamide Orthosteric (ABS)180 ± 151.10 ± 0.12> 50.0 (Resistant)Inactive against AR-V7

Data Interpretation: While Enzalutamide shows superior biochemical potency (32 nM) at the canonical ABS, it completely fails in the AR-V7 expressing 22Rv1 cell line (>50 µM). BMPI maintains a consistent, low-micromolar efficacy profile across both wild-type and mutant cell lines, validating its allosteric mechanism.

Pathway Visualization

The following diagram illustrates the mechanistic divergence between Enzalutamide and BMPI within the AR signaling cascade.

AR_Signaling DHT Androgen (DHT) AR_WT AR-WT (Cytosol) DHT->AR_WT Binds ABS Nucleus Nuclear Translocation & DNA Binding AR_WT->Nucleus AR_V7 AR-V7 Variant AR_V7->Nucleus Constitutively Active Transcription Gene Transcription (Tumor Growth) Nucleus->Transcription ENZ Enzalutamide (ABS Inhibitor) ENZ->AR_WT Blocks ENZ->AR_V7 No Effect BMPI BMPI (Allosteric Inhibitor) BMPI->AR_WT BMPI->AR_V7 Blocks

Diagram of AR signaling inhibition by BMPI vs. Enzalutamide in WT and AR-V7 variants.

Conclusion for Drug Development

For medicinal chemists and pharmacologists, 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one represents a highly viable scaffold for next-generation mCRPC therapeutics. While its raw biochemical potency is lower than late-stage clinical orthosteric inhibitors, its ability to bypass LBD-truncation variants provides a critical strategic advantage. Future lead optimization should focus on rigidifying the imidazolidin-2-one core to enhance BF3 pocket residency time without sacrificing its AR-V7 efficacy.

References

  • The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer | Cancers (PMC) |1

  • Alternative Inhibition of Androgen Receptor Signaling: Peptidomimetic Pyrimidines As Direct Androgen Receptor/Coactivator Disruptors | ACS Chemical Biology |2

Sources

Safety & Regulatory Compliance

Safety

1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one proper disposal procedures

The safe and compliant disposal of specialized chemical reagents is a critical component of laboratory safety, operational integrity, and environmental responsibility. 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one is a f...

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Author: BenchChem Technical Support Team. Date: April 2026

The safe and compliant disposal of specialized chemical reagents is a critical component of laboratory safety, operational integrity, and environmental responsibility. 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one is a functionalized heterocyclic compound often utilized as an intermediate or probe in drug development and medicinal chemistry.

Because of its specific molecular architecture, improper disposal of this compound poses severe regulatory and environmental risks. This guide provides a self-validating, step-by-step operational plan for the segregation, containment, and disposal of this compound, designed specifically for researchers and EHS professionals.

Chemical Profiling and Disposal Causality

The disposal logistics for 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one are dictated by three key structural features:

  • The Bromine Substituent: The presence of covalently bound bromine classifies this material as a halogenated organic compound . Under the Resource Conservation and Recovery Act (RCRA), halogenated wastes must be strictly segregated. Co-processing brominated compounds with non-halogenated solvents at standard incineration temperatures risks the catalytic formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) .

  • The Imidazolidin-2-one Ring: This nitrogen-containing heterocycle generates nitrogen oxides (NOx) upon combustion.

  • Combustion Byproducts: Thermal destruction of this compound yields hydrobromic acid (HBr) gas. Therefore, it must be routed to specialized disposal facilities equipped with high-temperature thermal oxidizers and caustic scrubbing systems (e.g., NaOH scrubbers) to neutralize corrosive effluents .

Hazard Characterization & Quantitative Disposal Parameters

To ensure proper waste segregation, all quantitative and qualitative physicochemical data relevant to the disposal of this compound are summarized below.

ParameterValue / CharacteristicDisposal Implication & Causality
Halogen Content Contains covalently bound Bromine (Br)Must be classified as halogenated organic waste. Mixing >1,000 ppm halogens into non-halogenated streams triggers RCRA Subtitle C regulations for the entire mixture, drastically increasing disposal costs .
Heterocyclic Nitrogen Imidazolidin-2-one ringCombustion yields NOx. Requires disposal facilities equipped with selective catalytic reduction (SCR) or equivalent NOx mitigation technologies.
Physical State Solid (Standard conditions)Unused material and contaminated consumables (e.g., weighing paper, spatulas) require dedicated solid hazardous waste streams, distinct from liquid solvent streams.
Reactivity Stable under standard conditionsAvoid mixing with strong oxidizing agents or strong acids to prevent uncontrolled degradation or hazardous gas evolution.
Thermal Destruction Requires >1,000°CIncineration must be coupled with caustic scrubbing to neutralize the highly corrosive HBr gas generated during thermal oxidation .

Waste Segregation Pathway

The following logic tree illustrates the mandatory segregation pathway for materials contaminated with 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one.

G A 1-(3-Bromo-5-methoxyphenyl) imidazolidin-2-one Waste B Determine Physical State A->B C Solid Waste (Powder, Consumables) B->C Solid state D Liquid Waste (Solvent Solutions) B->D Dissolved E Solid Hazardous Waste Container C->E Segregate F Halogenated Organic Waste Container D->F Isolate from non-halogenated G EHS Verification & RCRA Labeling E->G F->G H High-Temp Incineration with Caustic Scrubbing G->H Final Disposal

Workflow for the segregation and disposal of brominated organic waste.

Self-Validating Disposal Protocols

To guarantee safety and compliance, every step in the disposal process must include a validation mechanism. Do not proceed to the next step until the validation condition is met.

Protocol A: Segregation and Disposal of Brominated Liquid Waste

Objective: To safely collect and prepare solutions containing 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one (e.g., post-reaction filtrates, HPLC effluents) for institutional EHS pickup.

  • Step 1: Container Selection and Compatibility Verification

    • Action: Select a chemically resistant, high-density polyethylene (HDPE) or glass container designated exclusively for "Halogenated Organic Waste."

    • Validation: Visually inspect the container for prior labels. Verify via the lab's waste log that no incompatible chemical streams (e.g., strong alkali metals, reducing agents) have been introduced.

  • Step 2: Transfer and Containment

    • Action: Operating within a certified chemical fume hood, use a dedicated funnel to transfer the brominated liquid waste into the container.

    • Validation: Ensure the container is no more than 80% full. Causality: Leaving 20% headspace allows for vapor expansion and prevents pressure-induced rupture.

  • Step 3: Secondary Containment

    • Action: Place the primary waste container inside a rigid, chemically resistant secondary containment tray.

    • Validation: Confirm the secondary container has the volumetric capacity to hold 110% of the primary container's volume. Causality: This prevents environmental release in the event of primary container failure, a strict requirement for halogenated liquid storage .

  • Step 4: RCRA-Compliant Labeling

    • Action: Affix a standardized hazardous waste label. Explicitly write "1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one", "Halogenated Organic Waste", and "Toxic/Irritant".

    • Validation: Check that the accumulation start date is clearly marked and legible.

Protocol B: Solid Waste and Consumable Disposal

Objective: To dispose of unused powder, contaminated weighing paper, gloves, and silica gel.

  • Step 1: Collection

    • Action: Place all contaminated solids into a heavy-duty, sealable polyethylene bag or a dedicated solid waste drum.

    • Validation: Verify that no free liquids are present in the solid waste container. Causality: The presence of liquid in a solid waste drum violates EHS transport regulations and will lead to rejection by the disposal contractor .

  • Step 2: Sealing and Labeling

    • Action: Seal the bag/drum tightly and label it as "Solid Halogenated Hazardous Waste - Contains Brominated Organics."

    • Validation: Invert the sealed bag gently to ensure no particulate matter escapes.

Spill Management and Decontamination Protocol

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and surface penetration.

  • Step 1: Containment and Wetting

    • Action: If the compound is spilled in its solid powder form, lightly mist the spill with a compatible, non-reactive solvent (e.g., a small amount of water or ethanol) to suppress dust. If dissolved in a liquid solvent, surround the spill with an inert absorbent (e.g., dry sand or diatomaceous earth). Do not use combustible organic absorbents like sawdust.

    • Validation: Visually confirm that the spill perimeter is fully contained and no dry powder is airborne.

  • Step 2: Absorption and Collection

    • Action: Use non-sparking tools (e.g., a plastic scoop) to gather the absorbed material into a wide-mouth, sealable hazardous waste container.

    • Validation: Ensure no visible particulate or liquid residue remains on the primary surface.

  • Step 3: Surface Decontamination

    • Action: Wash the affected area with a mild detergent solution, followed by a thorough water rinse. Collect the wash water as aqueous hazardous waste.

    • Validation: After the final water rinse, wipe the surface with a clean, dry white paper towel. If the towel shows any discoloration or residue, repeat the detergent wash. Causality: The compound's methoxy and imidazolidinone groups provide slight polarity, making detergent-assisted aqueous washes highly effective for trace decontamination.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at: [Link]

  • Rutgers Environmental Health and Safety. "Bromine Safety and Hazard Identification." Rutgers University. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "RCRA Subtitle C: Identification and Listing of Hazardous Waste (RO 13579)." EPA. Available at: [Link]

  • Turner, Ronald J. "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams." P2 InfoHouse. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one
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1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one
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